ICL-CCIC-0019
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H44Br2N4 |
|---|---|
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine dibromide |
InChI |
InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SRYRXSJEWKGQSC-UHFFFAOYSA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Choline Kinase Alpha Inhibitor ICL-CCIC-0019: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
LONDON, UK – The small molecule ICL-CCIC-0019 has emerged as a potent and selective inhibitor of choline kinase alpha (CHKA), a key enzyme in the phosphatidylcholine synthesis pathway that is frequently overexpressed in a wide array of human cancers.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound acts as a competitive inhibitor to choline, but not ATP, effectively blocking the first committed step of the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine, an essential component of eukaryotic cell membranes.[2] The inhibition of CHKA by this compound triggers a cascade of cellular events, ultimately leading to the suppression of cancer cell growth, induction of cell cycle arrest, and apoptosis.[3][4][5][6]
Quantitative Analysis of this compound Activity
The anti-cancer activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy and selectivity data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference |
| CHKA Inhibition (IC50) | Recombinant human Δ49N CHKA2 | 0.27 ± 0.06 μM | |
| Growth Inhibition (Median GI50) | NCI-60 cancer cell line panel | 1.12 μM | [2][4][5][6] |
| [3H]-Choline Uptake Reduction (EC50) | HCT116 | 0.98 ± 0.24 μM | [3] |
Table 2: Cellular Effects of this compound in HCT116 Colon Cancer Cells
| Effect | Concentration | Time Point | Result | Reference |
| G1 Cell Cycle Arrest | 10 μM | 24 hours | 2-fold increase in G1 population | [2][3] |
| Induction of Apoptosis (Sub-G1) | Not specified | 48 hours | 3.7-fold increase in sub-G1 population | [2][3] |
Table 3: Selectivity Profile of this compound
| Parameter | Cell Line(s) | Value | Note | Reference |
| Growth Inhibition (GI50) | MCF-10A & ST-T1b (Normal cell lines) | 30 - 120 μM | Significantly higher than in cancer cells, indicating selectivity. | [1] |
| Kinase Selectivity | Panel of 131 human kinases | Minimal off-target effects | Only 5 kinases were inhibited by more than 20% at a 10 μM concentration. | [1] |
Core Signaling Pathway and Cellular Consequences
The primary mechanism of action of this compound is the direct inhibition of CHKA. This initial event sets off a chain reaction within the cancer cell, leading to a multi-faceted anti-tumor response.
Caption: The signaling cascade initiated by this compound's inhibition of CHKA.
Experimental Methodologies
The following sections detail the protocols for key experiments used to elucidate the mechanism of action of this compound.
Choline Kinase Activity Assay
Objective: To determine the in vitro inhibitory effect of this compound on CHKA activity.
Protocol:
-
Recombinant human Δ49N CHKA2 is used as the enzyme source.
-
The assay is performed in a buffer containing Tris-HCl, MgCl2, and DTT.
-
The reaction is initiated by the addition of [14C]-choline and ATP.
-
The reaction mixture is incubated with varying concentrations of this compound.
-
The reaction is stopped by spotting the mixture onto a DE-81 filter paper, followed by washing with sodium phosphate buffer to remove unreacted [14C]-choline.
-
The amount of [14C]-phosphocholine produced is quantified by scintillation counting.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (GI50)
Objective: To assess the growth inhibitory effect of this compound on cancer and normal cell lines.
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound for 72 hours.
-
Cell viability is assessed using the sulforhodamine B (SRB) assay.
-
Briefly, cells are fixed with trichloroacetic acid, stained with SRB, and the bound dye is solubilized with Tris base.
-
The absorbance is read at 510 nm.
-
The GI50, the concentration required to inhibit cell growth by 50%, is determined from dose-response curves.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol:
-
HCT116 cells are treated with this compound (e.g., 10 μM) for 24 and 48 hours.[2][3]
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population, is quantified.
Caption: A streamlined workflow for assessing cell cycle alterations.
Apoptosis Assay
Objective: To confirm the induction of apoptosis by this compound.
Protocol:
-
HCT116, HUH-7, and MDA-MB-468 cells are treated with varying concentrations of this compound for 48 hours.[3]
-
Caspase-3/7 activity is measured using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
The assay provides a luminogenic substrate for caspase-3 and -7, which is cleaved in the presence of active caspases to generate a luminescent signal.
-
Luminescence is measured using a plate-reading luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Metabolomic and Mitochondrial Function Analysis
Objective: To understand the broader metabolic reprogramming induced by this compound.
Protocol:
-
HCT116 cells are treated with this compound for 24 hours.[2]
-
For metabolomics, cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in intracellular metabolites, particularly those involved in the CDP-choline pathway, glycolysis, and the TCA cycle.[2]
-
Mitochondrial function is assessed by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.
-
Changes in the expression of key metabolic enzymes, such as citrate synthase and the activation of AMPK, are determined by western blotting.[4][5][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
ICL-CCIC-0019: A Potent Choline Kinase Alpha Inhibitor Reprogramming Cancer Cell Metabolism
A Technical Guide for Researchers and Drug Development Professionals
ICL-CCIC-0019 is a selective small-molecule inhibitor of choline kinase alpha (CHKA), a critical enzyme in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes.[1][2][3] As cellular proliferation, particularly in cancer, demands rapid membrane synthesis, CHKA is a key target for therapeutic intervention. This compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models by disrupting choline metabolism, which in turn induces a cascade of cellular stress responses leading to cell cycle arrest and apoptosis.[1][4]
Core Mechanism of Action
The primary function of this compound is the direct inhibition of CHKA, the enzyme responsible for the phosphorylation of choline to phosphocholine.[5] This is the initial and rate-limiting step in the CDP-choline pathway for phosphatidylcholine synthesis. By blocking this step, this compound effectively reduces the intracellular pool of phosphocholine and subsequently hinders the production of phosphatidylcholine, a crucial component for cell membrane integrity and signaling.[1][4] This disruption of lipid synthesis has been shown to be the catalyst for the downstream anti-cancer effects of the molecule.[6]
Cellular and Metabolic Consequences of CHKA Inhibition
The inhibition of CHKA by this compound triggers a multi-faceted cellular response:
-
Cell Cycle Arrest: Treatment with this compound leads to a dose-dependent arrest of cells in the G1 phase of the cell cycle.[1] This indicates that the cell's machinery detects the metabolic imbalance caused by the lack of essential membrane components and halts progression towards cell division.
-
Endoplasmic Reticulum (ER) Stress and Apoptosis: The depletion of phosphatidylcholine induces stress in the endoplasmic reticulum, a major site of lipid synthesis.[1] This ER stress, in turn, activates apoptotic pathways, leading to programmed cell death, as evidenced by an increase in the sub-G1 cell population and caspase-3/7 activity.[1]
-
Mitochondrial Dysfunction and Metabolic Reprogramming: A significant and previously unappreciated effect of choline metabolism inhibition is the induction of mitochondrial stress.[1][2] this compound treatment leads to a decrease in mitochondrial function, associated with reduced expression of citrate synthase. This mitochondrial stress is accompanied by the activation of AMPK, a key sensor of cellular energy status.[1][4] To compensate for the compromised mitochondrial respiration, cells upregulate glucose and acetate uptake, shifting their metabolism towards glycolysis.[1][4]
Quantitative Data Summary
The anti-proliferative and inhibitory activities of this compound have been quantified across various cancer cell lines and experimental conditions.
| Parameter | Cell Line(s) | Value | Reference |
| Median GI50 | NCI-60 Cancer Cell Line Panel | 1.12 µM | [1][4] |
| Mean GI50 | 8 Cancer Cell Lines | 1.09 µM (range: 0.38–2.70 µM) | [6] |
| Mean GI50 | 4 Cancer Cell Lines | 0.5 ± 0.02 µM | [6] |
| GI50 Range | 2 Normal Cell Lines | 30–120 µM | [6] |
| EC50 ([3H]-choline uptake) | HCT116 | 0.98 ± 0.24 µM | [1] |
| IC50 (CHKA activity) | Recombinant human CHKA | 0.27 ± 0.06 µM | [6] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.
Caption: Signaling pathway of this compound action.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
ICL-CCIC-0019: A Selective CHKA Inhibitor for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Altered choline metabolism is a well-established hallmark of cancer, characterized by increased levels of phosphocholine (PCho) and total choline-containing compounds. Choline kinase alpha (CHKA) is the key enzyme responsible for the phosphorylation of choline to PCho, the first committed step in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. Upregulation of CHKA is observed in numerous cancers, including breast, lung, colon, and prostate cancer, and is associated with malignant transformation, tumor progression, and poor prognosis. This has positioned CHKA as a promising therapeutic target for the development of novel anti-cancer agents. ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of CHKA that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound acts as a competitive inhibitor of CHKA, effectively blocking the synthesis of phosphocholine.[1] This disruption of choline metabolism leads to a cascade of downstream cellular events, culminating in anti-proliferative and pro-apoptotic effects in cancer cells. The primary consequences of CHKA inhibition by this compound include:
-
Depletion of Phosphocholine and Phosphatidylcholine: Inhibition of CHKA leads to a significant decrease in intracellular levels of PCho and subsequently reduces the synthesis of PC, a critical component for cell membrane integrity and signaling.[2]
-
Cell Cycle Arrest: this compound induces a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The disruption of lipid metabolism and membrane biosynthesis triggers ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent caspase-mediated apoptosis.[2][3]
-
Metabolic Reprogramming: Inhibition of the phosphatidylcholine pathway by this compound induces a metabolic stress phenotype, characterized by decreased mitochondrial function and activation of AMPK.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 0.27 ± 0.06 µM | Recombinant human Δ49N CHKA2 | [1][6][7] |
| Median GI50 | 1.12 µM | NCI-60 cancer cell line panel | [2][3][4] |
| EC50 | 0.98 ± 0.24 µM | [³H]-choline uptake in HCT116 cells | |
| GI50 Range | 30 - 120 µM | Normal cell lines (MCF-10A, ST-T1b) | [1][6][7] |
Table 2: Kinase Selectivity of this compound
| Kinase Panel | Concentration | Inhibition > 20% | Reference |
| 131 Human Kinases | 10 µM | 5 kinases (≤ 35% inhibition for all) | [1] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Model | Reference |
| Administration Route | Intraperitoneal (i.p.) | BALB/c mice | [8][9] |
| Dose (Pharmacokinetics) | 10 mg/kg | BALB/c mice | [8][9] |
| Time Above GI50 (Plasma) | ~50 minutes | BALB/c mice | [8][9] |
| Antitumor Activity | Potent | HCT116 xenograft model | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
CHKA Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant CHKA.
-
Enzyme: Recombinant human Δ49N CHKA2.
-
Principle: A coupled-enzyme assay where the production of ADP by CHKA is linked to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
Glycylglycine buffer
-
KCl
-
MgCl₂
-
EDTA
-
NADH
-
Phosphoenolpyruvate (PEP)
-
ATP
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Procedure:
-
Prepare a reaction mixture containing all components except choline chloride.
-
Add the test compound (this compound) at various concentrations to the wells of a microplate. Include vehicle control (e.g., DMSO) and a positive control (a known CHKA inhibitor).
-
Add the recombinant CHKA enzyme to all wells except for the blank.
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding choline chloride to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Proliferation (GI50) Assay using Sulforhodamine B (SRB)
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
-
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
After the incubation period, gently add cold TCA (10% final concentration) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10-15 minutes and read the absorbance at 510 nm.
-
Calculate the cell growth inhibition and determine the GI50 values.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on key signaling molecules.
-
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., CHKA, p-AMPK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Procedure:
-
Subcutaneously inject HCT116 cells (5 x 10⁶ in PBS) into the flank of each mouse.
-
Allow tumors to grow to a volume of approximately 50-100 mm³.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., once daily for 3 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathways and Mechanisms
Caption: CHKA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Logical framework for the development of this compound.
Conclusion
This compound is a selective and potent inhibitor of CHKA with promising anti-cancer properties. Its well-defined mechanism of action, centered on the disruption of choline metabolism, leads to a cascade of events that ultimately suppress cancer cell growth and survival. The comprehensive data presented in this guide, from in vitro enzymatic and cellular assays to in vivo efficacy studies, underscore the potential of this compound as a lead compound for the development of novel cancer therapeutics. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential in human cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound [mdpi.com]
- 8. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Discovery and Initial Characterization of ICL-CCIC-0019: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICL-CCIC-0019 is a novel, potent, and selective small-molecule inhibitor of choline kinase alpha (CHKA), a key enzyme in the phosphatidylcholine biosynthesis pathway.[1][2][3][4] This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and its effects on cellular metabolism. Detailed experimental protocols for the key assays used in its characterization are provided to facilitate reproducibility and further investigation by the scientific community.
Introduction
Altered lipid metabolism is a recognized hallmark of cancer, with many tumors exhibiting a "cholinic phenotype" characterized by the overexpression of choline kinase alpha (CHKA) and elevated levels of phosphocholine.[5] CHKA catalyzes the first committed step in the de novo synthesis of phosphatidylcholine, an essential component of cellular membranes.[1][2][4][6] Its upregulation in various cancers, including breast, lung, ovarian, and prostate cancer, has positioned it as a promising therapeutic target.[2] this compound was identified through a focused-library screen as a potent and selective inhibitor of CHKA, demonstrating significant anti-proliferative activity across a broad range of cancer cell lines and in preclinical tumor models.[1][2][4]
Mechanism of Action
This compound acts as a competitive inhibitor of choline for the CHKA enzyme, but it is not competitive with ATP.[1] By inhibiting CHKA, this compound effectively blocks the production of phosphocholine, leading to a reduction in the synthesis of phosphatidylcholine and other choline-containing lipids.[1][2] This disruption of phospholipid metabolism induces a cascade of cellular events, including:
-
Cell Cycle Arrest: this compound treatment leads to a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle.[1][2]
-
Apoptosis: The compound induces programmed cell death, as evidenced by an increase in the sub-G1 cell population and activation of caspase-3/7.[1][2][3]
-
Endoplasmic Reticulum (ER) Stress: Inhibition of phosphatidylcholine synthesis by this compound triggers the ER stress response.[1][2]
-
Metabolic Reprogramming: Beyond its direct impact on lipid synthesis, this compound elicits a broader metabolic stress phenotype. This includes a decrease in mitochondrial function, activation of AMPK, and an increase in glucose and acetate uptake as a compensatory mechanism.[1][6]
The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram:
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/System | Reference |
| CHKA IC50 | 0.27 ± 0.06 µM | Recombinant human Δ49N CHKA2 | [1] |
| Median GI50 | 1.12 µM | NCI-60 cancer cell line panel | [1][2][4] |
| [3H]-Choline Uptake EC50 | 0.98 ± 0.24 µM | HCT116 cells | [1] |
| GI50 (Normal Cells) | 30 - 120 µM | MCF-10A and St-T1b | [5] |
Table 2: In Vivo Antitumor Activity
| Parameter | Value | Animal Model | Reference |
| Tumor Growth Inhibition | Potent antitumor activity | HCT116 xenografts in BALB/c nude mice | [1] |
| Dosing Regimen | 5 mg/kg i.p. once daily for 3 days | HCT116 xenografts in BALB/c nude mice | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Choline Kinase Enzymatic Assay
This protocol describes a coupled enzymatic assay to determine the in vitro inhibitory activity of this compound against recombinant human CHKA. The production of ADP by CHKA is coupled to the pyruvate kinase/lactate dehydrogenase system, and the oxidation of NADH is monitored spectrophotometrically.
-
Reagents:
-
Recombinant human Δ49N CHKA2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂
-
ATP solution
-
Choline chloride solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix
-
This compound dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, and the PK/LDH enzyme mix.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the CHKA enzyme and choline chloride.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C in a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Determine the percent inhibition at each concentration of this compound and calculate the IC₅₀ value using non-linear regression analysis.
-
Cell Proliferation Assay (Sulforhodamine B Assay)
This colorimetric assay is used to determine the growth inhibitory effects of this compound on adherent cancer cell lines.
-
Reagents:
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates four to five times with tap water to remove TCA and air dry completely.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510-570 nm using a microplate reader.
-
Calculate the GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining followed by flow cytometry to analyze the effect of this compound on the cell cycle distribution.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells (e.g., HCT116) with this compound for 24 or 48 hours.[1]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for at least 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Reagents:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound for 48 hours.[1]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to the protein concentration of each well.
-
Western Blotting
This technique is used to detect changes in the expression of specific proteins involved in cellular pathways affected by this compound.
-
Reagents:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., against ER stress markers)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound and a positive control (e.g., tunicamycin for ER stress) for the desired time.[1]
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Animal Model:
-
Female BALB/c nude mice (6-8 weeks old)
-
-
Procedure:
-
Subcutaneously inject HCT116 cells into the flank of the mice.
-
Allow the tumors to grow to a volume of approximately 50-100 mm³.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.) once daily for a specified duration (e.g., 3 days).[1]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Metabolomic Analysis
This protocol describes the preparation of cell extracts for LC-MS-based metabolomic profiling to investigate the metabolic changes induced by this compound.
-
Reagents:
-
Ice-cold extraction solvent (e.g., methanol:acetonitrile:water, 5:3:2)
-
-
Procedure:
-
Culture cells (e.g., HCT116) and treat with this compound (e.g., 1 or 10 µM) for 24 hours.[6]
-
Rapidly quench metabolism by aspirating the medium and adding the ice-cold extraction solvent.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the insoluble material.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using a ZIC-pHILIC column coupled to a high-resolution mass spectrometer.
-
Conclusion
This compound is a promising preclinical candidate that effectively targets the aberrant choline metabolism in cancer cells. Its well-defined mechanism of action, potent anti-proliferative activity, and in vivo efficacy warrant further investigation and development. The detailed characterization and methodologies presented in this whitepaper provide a solid foundation for future studies aimed at translating this novel CHKA inhibitor into a clinical setting.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. bio-rad.com [bio-rad.com]
- 4. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mitochondrial Impact of ICL-CCIC-0019
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of ICL-CCIC-0019, a novel choline kinase alpha (CHKA) inhibitor, on mitochondrial function. The information is collated from key research findings to support further investigation and application in drug development.
Introduction
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.[1][2][3] While primarily targeting choline metabolism, which is often upregulated in cancer cells, this compound has been shown to have significant and previously unappreciated effects on mitochondrial function.[1][2][3] This guide will delve into the molecular mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the associated signaling pathways.
Mechanism of Action on Mitochondrial Function
Treatment with this compound induces a metabolically stressed phenotype in cancer cells, which is comparable to the effects of mitochondrial toxins, though it does not activate reactive oxygen species.[1][2][3] The inhibition of the CDP-choline pathway by this compound leads to a decrease in mitochondrial function, characterized by a reduction in mitochondrial respiration and a loss of mitochondrial membrane potential.[1] This mitochondrial stress is associated with the activation of AMP-activated protein kinase (AMPK) and an increase in glycolysis as a compensatory mechanism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Antiproliferative Activity of this compound
| Cell Line Panel | Median GI50 (μM) |
| NCI-60 Cancer Cell Lines | 1.12 |
| Normal Cell Lines (MCF-10A, ST-T1b) | 30 - 120 |
Data sourced from studies on a panel of 60 cancer cell lines and two normal cell lines.[1][4]
Table 2: Effect of this compound on [³H]-Choline Uptake in HCT116 Cells
| Parameter | Value (μM) |
| EC₅₀ | 0.98 ± 0.24 |
This table indicates the half-maximal effective concentration for the reduction of [³H]-choline uptake.[1]
Table 3: Impact of this compound on Cell Cycle in HCT116 Cells (24h treatment)
| This compound Conc. (μM) | G1 Phase Arrest (fold increase) |
| 10 | 2 |
This demonstrates the dose-dependent arrest of cells in the G1 phase.[1]
Table 4: Apoptotic Effect of this compound in HCT116 Cells (48h treatment)
| This compound Conc. (μM) | Sub-G1 Population (fold increase) |
| Not specified concentration | 3.7 |
This indicates an increase in the apoptotic and dead cell population.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Fixation: Fix the cells with 10% (w/v) trichloroacetic acid.
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the cell number.
2. [³H]-Choline Uptake Assay
-
Cell Culture: Culture cells to near confluence in appropriate multi-well plates.
-
Treatment: Incubate cells with varying concentrations of this compound.
-
Radiolabeling: Add [³H]-choline to the medium and incubate for a specific period to allow for uptake.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of [³H]-choline taken up by the cells.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysates.
3. Oxygen Consumption Rate (OCR) Measurement
-
Cell Seeding: Seed cells in a Seahorse XF analyzer plate and allow them to adhere.
-
Treatment: Treat the cells with this compound for the specified time (e.g., 24 hours).
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO₂-free incubator.
-
Sequential Injections: Sequentially inject mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Measurement: Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF analyzer.
-
Data Analysis: Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
4. Western Blotting for AMPK Activation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Impact on Mitochondrial Function
Caption: Signaling pathway of this compound leading to mitochondrial dysfunction.
Experimental Workflow for Assessing Mitochondrial Impact
Caption: General experimental workflow for studying this compound's mitochondrial effects.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
Unraveling the Core of ICL-CCIC-0019: A Technical Guide for Researchers
An in-depth analysis of the chemical structure, mechanism of action, and experimental evaluation of the potent choline kinase alpha inhibitor, ICL-CCIC-0019. This guide is intended for researchers, scientists, and drug development professionals.
This compound has emerged as a significant small molecule inhibitor of choline kinase alpha (CHKA), a key enzyme in the phosphatidylcholine biosynthesis pathway that is frequently upregulated in various cancers. This document provides a comprehensive technical overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its function.
Chemical Structure and Properties
This compound is chemically identified as 1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide. Its structure features two 4-(dimethylamino)pyridinium head groups connected by a 12-carbon alkyl linker. This symmetrical, bola-amphiphilic character is thought to mimic the natural substrate of CHKA, choline.
| Property | Value | Reference |
| IUPAC Name | 1,1'-(dodecane-1,12-diyl)bis(4-(dimethylamino)pyridinium) bromide | [1] |
| CAS Number | 936498-64-5 | [2] |
| Molecular Formula | C26H44Br2N4 | [2] |
| Molecular Weight | 572.46 g/mol | [2] |
Mechanism of Action and Biological Effects
This compound is a potent and selective inhibitor of choline kinase alpha (CHKA), acting competitively with choline but not with ATP.[3] By inhibiting CHKA, this compound disrupts the CDP-choline pathway, the primary route for the de novo synthesis of phosphatidylcholine, an essential component of cell membranes. This inhibition leads to a decrease in cellular levels of phosphocholine.[3][4]
The downstream consequences of CHKA inhibition by this compound are multifaceted, culminating in anti-proliferative and pro-apoptotic effects in cancer cells. Key biological outcomes include:
-
Cell Cycle Arrest: Treatment with this compound induces a dose-dependent arrest of cells in the G1 phase of the cell cycle.[3][5]
-
Endoplasmic Reticulum (ER) Stress: The disruption of phospholipid synthesis leads to ER stress.[3][5]
-
Apoptosis: this compound promotes programmed cell death, as evidenced by the activation of caspase-3 and caspase-7.[3][6]
-
Mitochondrial Dysfunction: Unexpectedly, this compound treatment also leads to a metabolically stressed phenotype analogous to that caused by mitochondrial toxins, but without the generation of reactive oxygen species. This includes a loss of mitochondrial membrane potential and a reduction in mitochondrial respiration.[3]
-
Metabolic Reprogramming: In response to mitochondrial stress, cells treated with this compound exhibit an increase in glycolysis and acetate uptake.[3]
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (Enzymatic Inhibition) | Recombinant human Δ49N CHKA2 | 0.27 ± 0.06 µM | [3] |
| Median GI50 (Growth Inhibition) | NCI-60 cancer cell line panel | 1.12 µM | [3][4] |
| Mean GI50 (Growth Inhibition) | 8 cancer cell lines | 1.09 µM (range 0.38–2.7 µM) | [3][7] |
| GI50 (Growth Inhibition) | HCT-116 | 0.64 µM | [2] |
| GI50 (Growth Inhibition) | Normal cell lines (MCF-10A, ST-T1b) | 30 - 120 µM | [8] |
| EC50 ([3H]Choline Uptake Inhibition) | HCT-116 | 0.98 ± 0.24 µM | [3] |
Kinase Selectivity Profile
This compound has demonstrated high selectivity for CHKA. In a screen against a panel of 131 human kinases, at a concentration of 10 µM, only five kinases were inhibited by more than 20%.[8] A subsequent study on a panel of 15 lipid kinases showed that at 10 µM, besides CHKA, this compound and its analogue CK146 also showed some inhibitory activity against phosphatidylinositol 4-kinase beta (PIK4CB).[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is based on a previously published procedure. The key step involves the reaction of 4-(dimethylamino)pyridine with a long-chain dibromoalkane.
Materials:
-
4-(dimethylamino)pyridine
-
1,12-dibromododecane
-
Acetonitrile (anhydrous)
Procedure:
-
A solution of 4-(dimethylamino)pyridine (2.2 equivalents) in anhydrous acetonitrile is prepared.
-
1,12-dibromododecane (1.0 equivalent) is added to the solution.
-
The reaction mixture is heated at reflux for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold acetonitrile and then diethyl ether.
-
The solid is dried under vacuum to yield 1,1'-(1,12-dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide (this compound).
Choline Kinase Enzymatic Assay
This assay measures the enzymatic activity of CHKA and its inhibition by this compound.
Materials:
-
Recombinant human Δ49N CHKA2
-
[γ-33P]ATP
-
Choline chloride
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the assay buffer, recombinant CHKA, and varying concentrations of this compound.
-
The reaction is initiated by the addition of a mixture of choline chloride and [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
An aliquot of the reaction mixture is spotted onto phosphocellulose paper to stop the reaction.
-
The paper is washed to remove unreacted [γ-33P]ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated choline, is quantified using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation (Sulforhodamine B) Assay
This colorimetric assay is used to determine the growth inhibitory effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of this compound for 72 hours.
-
After treatment, the cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with Tris base solution.
-
The absorbance is measured at 510 nm using a microplate reader.
-
GI50 values are determined from the dose-response curves.
[3H]Choline Uptake and Incorporation Assay
This assay measures the effect of this compound on the uptake of choline and its incorporation into cellular lipids.
Materials:
-
HCT-116 cells
-
12-well plates
-
This compound
-
[3H]choline chloride
-
Lysis buffer
-
Scintillation counter
Procedure:
-
HCT-116 cells are seeded in 12-well plates and incubated overnight.
-
Cells are treated with this compound (e.g., 1 or 10 µM) for 1 hour.
-
[3H]choline chloride is added to the wells, and the cells are incubated for an additional hour in the presence of the inhibitor.
-
The medium is removed, and the cells are washed with ice-cold PBS.
-
The cells are lysed, and the lysate is collected.
-
The radioactivity in the lysate, representing the total [3H]choline uptake, is measured using a scintillation counter.
-
To measure incorporation into lipids, a lipid extraction (e.g., using chloroform/methanol) is performed on the lysate, and the radioactivity in the lipid phase is quantified.
Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
HCT-116 cells
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
HCT-116 cells are treated with this compound for 24 or 48 hours.[5]
-
Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Fixed cells are incubated at -20°C for at least 2 hours.
-
The cells are washed with PBS and resuspended in PI staining solution.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
HCT-116, HUH-7, or MDA-MB-468 cells[3]
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours.[3][5]
-
The Caspase-Glo® 3/7 reagent is added to each well.
-
The plate is incubated at room temperature for 1-2 hours.
-
The luminescence, which is proportional to the amount of active caspase-3 and -7, is measured using a luminometer.
-
The results are normalized to the total protein content in each well.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. digibug.ugr.es [digibug.ugr.es]
The Choline Kinase Inhibitor ICL-CCIC-0019: A Technical Guide to its Induction of G1 Cell Cycle Arrest
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism by which the novel choline kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, induces G1 cell cycle arrest in cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and workflows.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), a key enzyme in the biosynthesis of phosphatidylcholine, an essential component of cell membranes.[1][2][3] Inhibition of CHKA by this compound disrupts cellular metabolism, leading to a cascade of events that culminate in G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[1][2][3] This guide focuses specifically on the G1 arrest induced by this compound, presenting the critical data and experimental context for its evaluation.
Data Presentation
The primary quantitative effect of this compound on the cell cycle is a dose-dependent increase in the proportion of cells in the G1 phase. This arrest is observable within 24 hours of treatment. The following table summarizes the cell cycle distribution of HCT116 human colon carcinoma cells following treatment with this compound.
| Treatment Duration | This compound Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 24 hours | 0 (Control) | 45.1 | 35.2 | 19.7 | ~0 |
| 24 hours | 1 | 55.8 | 30.1 | 14.1 | Not Reported |
| 24 hours | 10 | 90.2 | 5.3 | 4.5 | Not Reported |
| 48 hours | 0 (Control) | 48.2 | 33.1 | 18.7 | 2.1 |
| 48 hours | 1 | 58.3 | 25.4 | 16.3 | 4.8 |
| 48 hours | 10 | 70.1 | 12.5 | 9.6 | 7.8 |
Data synthesized from the findings presented in Trousil et al., 2016. A notable finding is the approximate two-fold increase in the G1 population at a 10 µM concentration after 24 hours of treatment.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound-induced G1 cell cycle arrest.
Cell Culture and Treatment
-
Cell Line: HCT116 human colon carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For cell cycle analysis, HCT116 cells were seeded and allowed to attach overnight. The following day, the culture medium was replaced with fresh medium containing either DMSO (vehicle control) or the indicated concentrations of this compound. Cells were then incubated for 24 or 48 hours.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After the treatment period, both adherent and floating cells were collected. Adherent cells were detached using trypsin-EDTA.
-
Fixation: The collected cells were washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol at -20°C overnight to permeabilize the cell membranes.
-
Staining: The fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content per cell. RNase A is included to ensure that only DNA is stained by degrading any present RNA.
-
Flow Cytometry: The stained cells were analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G1 Phase: Cells with a 2n DNA content.
-
S Phase: Cells with a DNA content between 2n and 4n.
-
G2/M Phase: Cells with a 4n DNA content.
-
Sub-G1 Phase: A population of cells with less than 2n DNA content, which is indicative of apoptotic cells with fragmented DNA.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows related to the action of this compound.
Conclusion
The choline kinase inhibitor this compound effectively induces G1 cell cycle arrest in HCT116 cancer cells in a dose- and time-dependent manner. This effect is a direct consequence of the inhibition of CHKA and the subsequent disruption of phosphatidylcholine metabolism. The methodologies and data presented in this guide provide a comprehensive overview for researchers investigating the anti-cancer properties of this compound and for professionals involved in the development of novel cancer therapeutics targeting cellular metabolism. Further investigation into the precise molecular mediators linking ER stress to the cell cycle machinery will provide a more complete picture of this compound's mechanism of action.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICL-CCIC-0019 in an HCT116 Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase α (CHKα), the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1][2] Elevated CHKα activity and subsequent increases in phosphocholine (PCho) levels are hallmarks of many cancers, including colorectal cancer, and are associated with increased cell proliferation and malignancy.[3][4] this compound exerts its anticancer effects by inhibiting CHKα, leading to a reduction in PCho levels, which in turn induces G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells.[1][5] The HCT116 human colorectal carcinoma cell line is a widely used model in cancer research and forms robust xenograft tumors in immunocompromised mice, making it a suitable in vivo platform to evaluate the efficacy of novel therapeutic agents like this compound.[6][7]
These application notes provide a detailed protocol for utilizing this compound in an HCT116 xenograft model, including procedures for cell culture, tumor induction, drug administration, and methods for evaluating treatment efficacy and mechanism of action.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CHKα inhibition) | - | 0.27 ± 0.06 µM | [2] |
| GI50 (Growth Inhibition) | HCT116 | Intermediate sensitivity (Median GI50 of 1.12 µM across 60 cell lines) | [1][2] |
| EC50 ([3H]-choline uptake) | HCT116 | 0.98 ± 0.24 µM | [1] |
In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Parameter | Vehicle Control | This compound (5 mg/kg) | Reference |
| Treatment Schedule | i.p., once daily for 3 days | i.p., once daily for 3 days | [1] |
| Tumor Volume | Showed progressive increase | Potent antitumor activity observed | [1] |
| Body Weight | Stable | No significant changes reported | [1] |
| [18F]-D4-FCH Tumor Uptake (AUC0-60) | 191.9 (%ID/mL)min | 145.8 (%ID/mL)min (at 24h), 139.4 (%ID/mL)*min (at 48h) | [1] |
Experimental Protocols
HCT116 Cell Culture
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
HCT116 Xenograft Model Establishment
-
Animals: Female athymic nude mice (6-8 weeks old). All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Study Initiation: Begin treatment when the average tumor volume reaches approximately 100-150 mm3.
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Dosing: Administer this compound at a dose of 5 mg/kg body weight via i.p. injection.
-
Treatment Schedule: Treat the mice once daily for three consecutive days.[1]
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
Evaluation of Antitumor Efficacy
-
Tumor Growth Inhibition: Compare the tumor volumes of the treated group with the control group.
-
Body Weight: Monitor for any signs of toxicity by recording the body weight of the mice.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or at a specified time point. At the endpoint, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic Analysis
-
Western Blot for ER Stress Markers:
-
Homogenize tumor tissues or lyse HCT116 cells treated with this compound.[8]
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ER stress markers such as ATF4, IRE1α, and CHOP.[1][9]
-
Use a suitable secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Caspase-3/7 Activity Assay:
-
Plate HCT116 cells in a 96-well plate and treat with this compound for 48 hours.[6][10]
-
Use a commercial caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).[11]
-
Add the caspase-3/7 reagent to each well and incubate at room temperature.
-
Measure the luminescence, which is proportional to the caspase-3/7 activity.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in HCT116 cells.
Experimental Workflow for HCT116 Xenograft Study
Caption: Experimental workflow for the in vivo study.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Choline kinase - Wikipedia [en.wikipedia.org]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-3/7 Activity Assay [bio-protocol.org]
- 11. promega.com [promega.com]
Application Notes and Protocols for ICL-CCIC-0019 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ICL-CCIC-0019, a selective inhibitor of choline kinase alpha (CHKA), in mouse models of cancer. The protocols are based on published research and are intended to guide the design and execution of preclinical studies.
This compound is a small molecule inhibitor that targets the CDP-choline pathway, which is crucial for the synthesis of phosphatidylcholine, an essential component of cell membranes.[1][2] Upregulation of CHKA is observed in various cancers, making it a promising therapeutic target.[3] this compound has demonstrated potent antitumor activity in vivo by inducing G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis in cancer cells.[1][4]
Mechanism of Action
This compound competitively inhibits CHKA, the initial and committed step in the CDP-choline pathway for phosphatidylcholine biosynthesis.[3][4] This inhibition leads to a reduction in intracellular phosphocholine (PCho) levels.[1][2] The downstream effects of CHKA inhibition by this compound include:
-
Cell Cycle Arrest: The compound induces a dose-dependent arrest of cancer cells in the G1 phase of the cell cycle.[1]
-
ER Stress and Apoptosis: Depletion of phosphatidylcholine and accumulation of metabolic intermediates can lead to ER stress, ultimately triggering caspase-mediated apoptosis.[1][3]
-
Metabolic Reprogramming: this compound treatment results in a metabolic stress phenotype, characterized by decreased mitochondrial function and activation of AMPK.[1][5] This leads to an increase in glucose and acetate uptake as the cell attempts to compensate for the metabolic disruption.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo mouse studies with this compound.
Table 1: In Vivo Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | HCT116 human colorectal carcinoma xenografts in female BALB/c nude mice | [1] |
| Dosage | 5 mg/kg for efficacy studies; 10 mg/kg for pharmacokinetic studies | [1] |
| Administration Route | Intraperitoneal (i.p.) or Peroral (p.o.) | [1] |
| Treatment Schedule | 5 mg/kg i.p. once a day for 3 consecutive days, followed by an 11-day recovery period | [1] |
| Vehicle | 20% SBE-β-CD in Saline or Corn oil | [6] |
Table 2: Pharmacokinetic Parameters (10 mg/kg, single i.p. dose)
| Tissue | Time Points | Observation | Reference |
| Plasma | 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 24h | Rapid clearance; plasma concentrations above GI50 for HCT116 cells maintained for ~50 minutes | [1] |
| Tumor | 5 min, 2h, 6h, 24h | Concentrations above GI50 maintained throughout the 24h study | [1] |
| Liver | 5 min, 2h, 6h, 24h | Extensive accumulation with more rapid clearance than from the tumor | [1] |
| Kidney | 5 min, 2h, 6h, 24h | Extensive accumulation | [1] |
Table 3: In Vivo Efficacy
| Cancer Model | Treatment | Outcome | Reference |
| HCT116 Xenograft | This compound (5 mg/kg, i.p., daily for 3 days) | Potent antitumor activity observed | [1] |
| HCT116 Xenograft | This compound | Significant decrease in the net irreversible uptake rate (Ki) of [18F]-D4-FCH PET tracer in the tumor after 48 hours, confirming in vivo target inhibition | [4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
-
Sterile, pyrogen-free saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).[6]
-
For a final working solution of 0.83 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.[6]
-
Mix thoroughly by vortexing until a clear solution is obtained.[6]
-
The final concentration of DMSO should be kept low (e.g., ≤10%) to minimize toxicity.
-
Prepare fresh on the day of administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a human tumor xenograft model in immunodeficient mice.
Materials and Animals:
-
Female BALB/c nude mice (6-8 weeks old)[3]
-
HCT116 human colorectal carcinoma cells[3]
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 10% DMSO in 20% SBE-β-CD in Saline)
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions frequently (e.g., 2-3 times per week) using calipers.
-
Calculate tumor volume using the formula: Volume = (π/6) × length × width × height.[3]
-
-
Treatment Initiation:
-
When tumor volumes reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).[3]
-
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle control intraperitoneally (i.p.) once daily for 3 consecutive days.[1]
-
-
Monitoring:
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: In vivo xenograft study workflow.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound | MDPI [mdpi.com]
Application of ICL-CCIC-0019 in Breast Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[1][2][3] Elevated CHKA expression and activity are frequently observed in breast cancer and are associated with malignant transformation and poor prognosis.[4][5] this compound exerts its anti-cancer effects by disrupting choline metabolism, leading to decreased levels of phosphocholine, a key metabolite and signaling molecule.[1][3][6] This disruption culminates in cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in breast cancer cells.[1][3][6][7] These characteristics position this compound as a promising therapeutic agent for the treatment of breast cancer.
Data Presentation
Antiproliferative Activity of this compound in Cancer Cell Lines
The growth inhibitory effects of this compound have been evaluated across a broad range of cancer cell lines. Breast cancer cell lines have been identified as particularly sensitive to this compound.[1]
| Cell Line Type | Median GI50 (μM) | GI50 Range (μM) | Reference |
| Breast Cancer | 0.627 | N/A | [1] |
| All Cancer Cell Lines (NCI-60) | 1.12 | 0.0389 - 16.2 | [1][3] |
| 8 Cancer Cell Lines (unspecified) | 1.09 | 0.38 - 2.70 | [8] |
| 4 Cancer Cell Lines (unspecified) | 0.5 | N/A | [8] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of CHKA. This leads to a cascade of downstream cellular events that collectively contribute to its anti-tumor activity.
Signaling Pathways
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 and choline kinase-α are interactive targets in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phospholipase D1 and choline kinase-α are interactive targets in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional interactions between Choline kinase α, epidermal growth factor receptor (EGFR), and c-Src in breast cancer cell proliferations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ICL-CCIC-0019 for PET Imaging with [¹⁸F]-Fluoromethyl-choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), a key enzyme in the CDP-choline pathway responsible for the synthesis of phosphatidylcholine, an essential component of cell membranes.[1][2][3] Upregulation of CHKA is a recognized metabolic hallmark in numerous cancers, making it an attractive target for therapeutic intervention.[4][5][6] Positron Emission Tomography (PET) imaging with the radiotracer [¹⁸F]-fluoromethyl-choline ([¹⁸F]-FCH), or its deuterated analog [¹⁸F]-D4-FCH, allows for the non-invasive in vivo assessment of CHKA activity.[1][7][8] This document provides detailed application notes and protocols for the use of this compound in conjunction with [¹⁸F]-FCH PET imaging to evaluate treatment response and pharmacodynamics.
Mechanism of Action of this compound
This compound competitively inhibits CHKA, leading to a reduction in the intracellular pool of phosphocholine (PCho).[1] This disruption of choline metabolism has several downstream effects on cancer cells, including:
-
Inhibition of Phosphatidylcholine Synthesis: The primary effect is the reduced synthesis of phosphatidylcholine, impacting cell membrane integrity and signaling.[1]
-
Cell Cycle Arrest: Treatment with this compound induces a dose-dependent arrest in the G1 phase of the cell cycle.[1][3]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death, as evidenced by an increase in the sub-G1 cell population and caspase-3/7 activation.[1][3]
-
Endoplasmic Reticulum (ER) Stress: Depletion of phosphatidylcholine leads to the induction of the ER stress response.[1][3]
-
Mitochondrial Dysfunction: this compound treatment results in a loss of mitochondrial membrane potential and reduced mitochondrial respiration, leading to metabolic stress and activation of AMPK.[1][9]
The inhibition of CHKA by this compound and its impact on [¹⁸F]-FCH uptake can be visualized through the following signaling pathway:
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits choline kinase alpha (CHKA), thereby blocking the phosphorylation of choline/[¹⁸F]-FCH and subsequent synthesis of phosphatidylcholine. This leads to various downstream cellular effects.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| GI₅₀ (Median) | NCI-60 Panel | 1.12 µM | [1][3][9] |
| EC₅₀ ([³H]-choline uptake) | HCT116 | 0.98 ± 0.24 µM | [1] |
| [¹⁸F]-D4-Cho:[¹⁸F]-D4-PCho Ratio (Vehicle) | HCT116 | 72:28 | [1] |
| [¹⁸F]-D4-Cho:[¹⁸F]-D4-PCho Ratio (this compound) | HCT116 | 87:13 | [1] |
Table 2: In Vivo [¹⁸F]-D4-FCH PET Imaging Data in HCT116 Xenografts Treated with this compound
| Treatment Group | Time Post-Treatment | Tumor AUC₀₋₆₀ (%ID/mLmin) | Liver AUC₀₋₆₀ (%ID/mLmin) | Kidney AUC₀₋₆₀ (%ID/mL*min) | Reference |
| Vehicle Control | - | 191.9 | Not Reported | Not Reported | [1] |
| 10 mg/kg this compound | 6 hours | 187.7 | Diminished | Diminished | [1] |
| 10 mg/kg this compound | 24 hours | 145.8 | Diminished | Diminished | [1] |
| 10 mg/kg this compound | 48 hours | 139.4 | Diminished | Diminished | [1] |
Experimental Protocols
In Vitro [³H]-Choline Uptake Assay
This protocol is designed to assess the effect of this compound on choline uptake in cancer cells.
-
Cell Culture: Culture HCT116 cells in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for exponential growth during the experiment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Radiotracer Incubation: Add [³H]-choline to the media and incubate for 1 hour at 37°C.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiotracer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the EC₅₀ value by fitting the data to a dose-response curve.
In Vivo [¹⁸F]-FCH PET Imaging Protocol for Small Animals
This protocol outlines the procedure for performing [¹⁸F]-FCH PET imaging in tumor-bearing mice to assess the pharmacodynamic effects of this compound.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumor xenografts (e.g., HCT116).
-
Inhibitor Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).[1]
-
Anesthesia: At the desired time point post-treatment (e.g., 6, 24, or 48 hours), anesthetize the mice using isoflurane inhalation (e.g., 2% in oxygen).[1]
-
Radiotracer Injection: Administer approximately 3.7 MBq of [¹⁸F]-FCH (or [¹⁸F]-D4-FCH) via a tail vein bolus injection.[1]
-
PET-CT Scanning:
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM/MAP).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor, liver, and kidneys using the CT images for anatomical guidance.
-
Generate time-activity curves (TACs) for each ROI, expressed as the percentage of the injected dose per milliliter of tissue (%ID/mL).
-
Calculate the area under the curve (AUC) for the first 60 minutes (AUC₀₋₆₀) for quantitative comparison.
-
Kinetic modeling (e.g., two-tissue irreversible compartmental model) can be applied to compute the net irreversible uptake rate constant (Ki).[1]
-
Figure 2: Experimental Workflow. This flowchart outlines the key steps for conducting an in vivo [¹⁸F]-FCH PET imaging study to evaluate the pharmacodynamic effects of this compound in a preclinical model.
Conclusion
The combined use of the CHKA inhibitor this compound and [¹⁸F]-FCH PET imaging provides a powerful platform for preclinical cancer research and drug development. This approach allows for the quantitative, non-invasive assessment of target engagement and pharmacodynamic response to CHKA inhibition in vivo. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists seeking to employ this methodology in their studies.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic positron emission tomography imaging of cancer: Pairing lipid metabolism with glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 6. TPC - Analysis of [C-11]choline [turkupetcentre.net]
- 7. Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Phosphocholine Levels Following ICL-CCIC-0019 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA)[1][2][3]. CHKA is the initial and rate-limiting enzyme in the Kennedy pathway (also known as the CDP-choline pathway), which is responsible for the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes[3]. The enzyme catalyzes the phosphorylation of choline to produce phosphocholine (PCho)[3]. In many cancer cells, CHKA is overexpressed, leading to elevated levels of phosphocholine, which is considered an oncometabolite. Consequently, inhibiting CHKA with agents like this compound presents a promising therapeutic strategy.
Treatment of cancer cells with this compound has been demonstrated to effectively decrease intracellular phosphocholine levels, leading to downstream effects such as cell cycle arrest, endoplasmic reticulum stress, and apoptosis[1][3][4][5][6][7]. Therefore, the accurate measurement of phosphocholine levels is a critical pharmacodynamic biomarker to assess the efficacy of this compound and similar CHKA inhibitors.
These application notes provide detailed protocols for quantifying phosphocholine levels in cultured cells following treatment with this compound. Two primary methods are described: a radiolabeling assay using [³H]-choline and a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway and Experimental Workflow
The Kennedy pathway is the primary route for de novo phosphatidylcholine synthesis. This compound acts on the first committed step of this pathway.
Caption: The Kennedy Pathway for phosphatidylcholine synthesis and the inhibitory action of this compound on Choline Kinase α (CHKA).
Method 1: Radiolabeling with [³H]-Choline
This method is based on the protocol described in the primary research for this compound and is highly sensitive for tracking the flux through the Kennedy pathway[1][6][7][8].
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 8, or 24 hours).
-
-
Radiolabeling:
-
Following treatment, add [³H]-choline chloride (e.g., 1 µCi/mL) to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Fractionation:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 1 mL of ice-cold methanol to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add 0.5 mL of chloroform and 0.4 mL of water to induce phase separation.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis of Water-Soluble Metabolites:
-
Carefully collect the upper aqueous phase, which contains [³H]-phosphocholine.
-
Analyze the aqueous phase using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with an in-line radiometric detector.
-
For TLC, spot the samples on a silica gel plate and develop using a solvent system such as chloroform:methanol:acetic acid:water (50:25:8:4, v/v/v/v).
-
Identify the [³H]-phosphocholine spot by co-migration with a non-radiolabeled phosphocholine standard (visualized with iodine vapor or specific stains).
-
Scrape the corresponding silica from the plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) for [³H]-phosphocholine to the total protein content of a parallel well.
-
Express the results as a percentage of the vehicle-treated control.
-
Data Presentation
| Treatment Group | This compound (µM) | [³H]-Phosphocholine (CPM/µg protein) | % of Control |
| Vehicle Control | 0 | 15,234 ± 876 | 100% |
| This compound | 0.1 | 11,567 ± 654 | 76% |
| This compound | 1 | 6,890 ± 432 | 45% |
| This compound | 10 | 2,133 ± 198 | 14% |
| Note: Data are representative and should be generated from at least three independent experiments. |
Method 2: LC-MS/MS for Phosphocholine Quantification
This method offers high specificity and does not require the use of radioisotopes, making it a more accessible approach for many laboratories[9][10][11][12].
Experimental Workflow Diagram
Caption: Workflow for the quantification of phosphocholine using LC-MS/MS.
Experimental Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as in Method 1 for cell plating and treatment with this compound.
-
-
Metabolite Extraction:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Include a phosphocholine-d9 internal standard for accurate quantification.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50% acetonitrile).
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like phosphocholine.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from high organic to high aqueous to elute phosphocholine.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification.
-
Phosphocholine MRM transition: e.g., m/z 184.1 → 125.1
-
Phosphocholine-d9 MRM transition: e.g., m/z 193.1 → 134.1
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a phosphocholine standard.
-
Quantify the phosphocholine concentration in the samples by normalizing the peak area of the endogenous phosphocholine to the peak area of the internal standard.
-
Normalize the final concentration to the cell number or protein concentration of the original sample.
-
Data Presentation
| Treatment Group | This compound (µM) | Phosphocholine (pmol/10⁶ cells) | % of Control |
| Vehicle Control | 0 | 250.4 ± 15.2 | 100% |
| This compound | 0.1 | 187.8 ± 11.5 | 75% |
| This compound | 1 | 110.2 ± 9.8 | 44% |
| This compound | 10 | 35.1 ± 4.5 | 14% |
| Note: Data are representative and should be generated from at least three independent experiments. |
Alternative Method: Enzyme-Coupled Assays
Commercially available fluorometric or colorimetric assay kits can also be employed to measure choline-containing compounds[13][14][15]. While many kits are designed for phosphatidylcholine, some can be adapted to measure phosphocholine. These assays typically involve the enzymatic conversion of phosphocholine to choline (using alkaline phosphatase), followed by the oxidation of choline to generate a detectable signal (e.g., hydrogen peroxide)[16][17][18]. These kits offer a high-throughput and less technically demanding alternative to LC-MS/MS, though they may have lower specificity.
Conclusion
The measurement of phosphocholine is a direct and reliable method for assessing the pharmacodynamic effect of the CHKA inhibitor this compound. The choice between the radiolabeling and LC-MS/MS methods will depend on the available resources and expertise. The radiolabeling assay provides excellent sensitivity for tracking metabolic flux, while the LC-MS/MS method offers high specificity and avoids the use of radioactive materials. Both methods can generate robust and quantifiable data to support drug development and mechanism-of-action studies for CHKA inhibitors.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of phospholipids by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry: the determination of choline containing compounds in foods. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Phosphatidylcholine (PC) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 15. Phosphatidylcholine Assay Kit | ABIN2345113 [antibodies-online.com]
- 16. Isolation and enzymic assay of choline and phosphocholine present in cell extracts with picomole sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parallel Colorimetric Quantification of Choline and Phosphocholine as a Method for Studying Choline Kinase Activity in Complex Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vitro Proliferation Assay with ICL-CCIC-0019
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ICL-CCIC-0019, a potent and selective inhibitor of choline kinase alpha (CHKA), in in vitro cell proliferation assays. This document outlines the compound's mechanism of action, protocols for assessing its anti-proliferative effects, and expected outcomes based on existing research.
Introduction
This compound is a small molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine biosynthesis.[1][2] Phosphatidylcholine is a crucial component of eukaryotic cell membranes, and its synthesis is often upregulated in cancer cells to support rapid proliferation.[1][3][4] By inhibiting CHKA, this compound disrupts phosphatidylcholine synthesis, leading to a decrease in phosphocholine levels.[1][4][5] This disruption triggers a cascade of cellular events, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2][4][5][6] this compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.[2][5][7]
Mechanism of Action
This compound acts as a competitive inhibitor of choline at the active site of CHKA.[5] This inhibition leads to a reduction in the intracellular pool of phosphocholine, a key precursor for phosphatidylcholine synthesis. The downstream effects of this inhibition include metabolic stress, characterized by decreased mitochondrial function and activation of AMPK.[1][3][4] This complex interplay of metabolic disruption and induction of stress pathways culminates in the inhibition of cancer cell growth.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are summarized below.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Median of 60 Cancer Cell Lines | Various | 1.12 | [1][3][4][5] |
| HCT116 | Colon Cancer | ~1.0 | [1] |
| HUH-7 | Liver Cancer | Not Specified | [1] |
| MDA-MB-468 | Breast Cancer | Not Specified | [1] |
| MCF-10A (Normal) | Breast | 30 - 120 | [2][8] |
| ST-T1b (Normal) | Not Specified | 30 - 120 | [2][8] |
| Mean of 8 Cancer Cell Lines | Various | 1.09 | [7] |
| Mean of 4 Cancer Cell Lines | Various | 0.5 ± 0.02 | [7] |
| Mean of 8 Prostate & Other Cell Lines | Prostate & Others | 0.6 ± 0.1 | [7] |
Experimental Protocols
Sulforhodamine B (SRB) Proliferation Assay
This protocol is a widely used method for determining cell density, based on the measurement of cellular protein content.
Materials:
-
This compound (stock solution prepared in DMSO)[6]
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3 x 10^5 cells/well for HCT116) and incubate overnight to allow for attachment.[1]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After incubation, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Caspase-Glo® 3/7 Assay for Apoptosis
To confirm that the inhibition of proliferation is due to apoptosis, a Caspase-Glo® 3/7 assay can be performed.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated cells in a 96-well plate (from the proliferation assay)
-
Luminometer
Procedure:
-
Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity, which is a hallmark of apoptosis.[5]
Storage and Handling
This compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6] The product is for research use only and should not be used in patients.[6]
Conclusion
This compound is a valuable tool for cancer research, specifically for studying the role of choline metabolism in cell proliferation. The provided protocols offer a starting point for investigating the anti-proliferative effects of this compound in various cancer cell lines. Researchers should optimize the assay conditions for their specific cell lines and experimental goals.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: ICL-CCIC-0019 in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the de novo synthesis of phosphatidylcholine (PC), an essential component of cellular membranes.[1][2] Elevated CHKA expression and activity are observed in various cancers, including colorectal cancer, making it a compelling target for therapeutic intervention. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in colon cancer cell lines and in vivo models, primarily through the disruption of choline metabolism, leading to cell cycle arrest, endoplasmic reticulum (ER) stress, and metabolic reprogramming.[1][3] These application notes provide a comprehensive overview of the use of this compound in colon cancer research, including its mechanism of action, key experimental data, and detailed protocols for its application.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting CHKA, which catalyzes the phosphorylation of choline to phosphocholine (PCho).[1] This inhibition leads to a rapid and sustained decrease in intracellular PCho levels, thereby disrupting the synthesis of phosphatidylcholine.[1] The downstream consequences of this metabolic disruption in colon cancer cells include:
-
Cell Cycle Arrest: this compound induces a dose-dependent arrest of cells in the G1 phase of the cell cycle.[1][3][4]
-
Induction of Apoptosis: The compound promotes caspase-3/7-mediated apoptosis.[1][3][4]
-
Endoplasmic Reticulum (ER) Stress: Depletion of PC has been shown to induce an ER stress response.[1][3][4]
-
Metabolic Reprogramming: Inhibition of the CDP-choline pathway leads to a metabolically stressed phenotype, impacting mitochondrial function.[1][2]
Data Presentation
In Vitro Efficacy of this compound in Colon Cancer Cells
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT116 | Sulforhodamine B (SRB) Assay | GI₅₀ | 0.64 µM | [5] |
| HCT116 | [³H]Choline Uptake Assay | EC₅₀ | 1.3 µM | [5] |
| HCT116 | Cell Cycle Analysis | G1 Arrest | 2-fold increase at 10 µM (24h) | [1][3] |
| HCT116 | Apoptosis Assay (Caspase 3/7) | Increased Activity | Dose-dependent (48h) | [1][3][4] |
In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| BALB/c nude mice | HCT116 | 5 mg/kg i.p. daily for 3 days | Potent antitumor activity | [1] |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the growth inhibitory effects of this compound on adherent colon cancer cell lines.
Materials:
-
This compound
-
HCT116 colon cancer cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug solutions to the respective wells to achieve the final desired concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Western Blot Analysis of CHKA and Downstream Effectors
This protocol outlines the procedure for analyzing protein expression changes in colon cancer cells upon treatment with this compound.
Materials:
-
This compound
-
HCT116 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHKA, anti-p-ACC, anti-p-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HCT116 cells in 6-well plates. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Growth Study
This protocol describes the evaluation of this compound's antitumor activity in a subcutaneous HCT116 xenograft model.
Materials:
-
This compound
-
HCT116 cells
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude)
-
Sterile PBS
-
Calipers
-
Appropriate vehicle for this compound administration
Procedure:
-
Cell Implantation: Subcutaneously inject 2 x 10⁶ HCT116 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 5 mg/kg daily for 3 consecutive days. The control group should receive the vehicle.[1]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights every 2-3 days throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size or if signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.
Metabolomics Analysis
This protocol provides a general workflow for studying the metabolic effects of this compound on HCT116 cells.
Materials:
-
This compound
-
HCT116 cells
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Centrifuge
-
Lyophilizer or speed vacuum
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Culture HCT116 cells and treat them with this compound or vehicle for a specified duration (e.g., 24 hours).
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold PBS.
-
Quench metabolism by flash-freezing the cell plates in liquid nitrogen.
-
Add pre-chilled extraction solvent to the frozen cells.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extracts using a lyophilizer or speed vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
-
Utilize pathway analysis tools to understand the metabolic pathways affected.
-
Visualizations
Caption: Mechanism of action of this compound in colon cancer cells.
Caption: Experimental workflow for the SRB cell viability assay.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ICL-CCIC-0019 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a novel and selective inhibitor of choline kinase alpha (CHKA), a key enzyme in the synthesis of phosphatidylcholine, an essential component of eukaryotic cell membranes. Inhibition of CHKA by this compound has been shown to suppress cancer cell growth, induce G1 cell cycle arrest, trigger endoplasmic reticulum stress, and ultimately lead to apoptosis. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on key protein markers of the intrinsic apoptotic pathway, including the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspases, cleaved caspase-3 and its substrate, cleaved PARP.
The ratio of Bax to Bcl-2 is a critical determinant of cellular fate, with an increased ratio favoring apoptosis. Upon activation of the apoptotic cascade, initiator caspases cleave and activate executioner caspases such as caspase-3. Activated (cleaved) caspase-3 then proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is considered a hallmark of apoptosis.
Signaling Pathway and Experimental Rationale
Treatment of cancer cells with this compound is hypothesized to induce apoptosis by altering the expression of Bcl-2 family proteins, leading to the activation of the caspase cascade. This protocol outlines the use of Western blotting to quantify the changes in Bcl-2, Bax, cleaved caspase-3, and cleaved PARP expression levels, thereby providing a robust method to assess the pro-apoptotic efficacy of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine). It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Membrane Blocking: Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane
ICL-CCIC-0019 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), a key enzyme in the phosphatidylcholine biosynthesis pathway.[1][2] Elevated CHKA activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This compound disrupts cellular choline metabolism, leading to a cascade of events that ultimately inhibit cancer cell growth.[1][3][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for cell culture experiments, along with an overview of its mechanism of action and relevant signaling pathways.
Data Presentation
Solubility of this compound
| Solvent/System | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 8.33 mg/mL (14.55 mM) | Requires sonication for complete dissolution. Use freshly opened DMSO as it is hygroscopic. | [5] |
| 0.1 M Phosphate-Buffered Saline (PBS) with 2% DMSO | >150 µM | High solubility observed in aqueous buffer with a small percentage of DMSO. | [6] |
Biological Activity of this compound
| Parameter | Value | Cell Line | Notes | Reference |
| CHKA Enzymatic Inhibition (IC₅₀) | 0.27 ± 0.06 µM | Recombinant human Δ49N CHKA2 | In vitro enzymatic assay. | [1] |
| [³H]-choline Uptake (EC₅₀) | 0.98 ± 0.24 µM | HCT116 | Measures the effect on choline transport into cells. | [1] |
| Growth Inhibition (Median GI₅₀) | 1.12 µM | NCI-60 cancer cell line panel | Demonstrates broad anti-proliferative activity. | [1][2][3] |
| Growth Inhibition (GI₅₀) | 0.64 µM | HCT-116 | Sulforhodamine B assay after 72 hours. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound powder (CAS No. 936498-64-5)
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Prepare a stock solution, for example, at 10 mM, by dissolving the powder in an appropriate volume of high-quality DMSO. According to the supplier, a concentration of up to 14.55 mM (8.33 mg/mL) is achievable.[5]
-
To aid dissolution, briefly sonicate the solution in an ultrasonic water bath until the solution is clear and no particulate matter is visible.
-
Aliquot the stock solution into sterile, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of Working Solutions for Cell Culture
Objective: To dilute the this compound stock solution to final working concentrations for treating cells in culture.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock solution into 999 µL of culture medium.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Add the appropriate volume of the working solution to the cell culture wells to achieve the final desired treatment concentration.
-
Gently mix the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[1][3]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro this compound studies.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting CHKA, the initial and rate-limiting enzyme in the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes.[1][2][3] This inhibition leads to a significant reduction in intracellular phosphocholine (PCho) levels.[1][3] The disruption of this crucial metabolic pathway triggers a series of cellular stress responses:
-
Cell Cycle Arrest: The depletion of PCho and downstream metabolites induces a G1 phase arrest in the cell cycle.[1][3]
-
Endoplasmic Reticulum (ER) Stress: Alterations in lipid synthesis and membrane composition lead to ER stress.[1][3]
-
Mitochondrial Dysfunction: this compound treatment results in decreased mitochondrial oxygen consumption, indicating impaired mitochondrial function.[1] This metabolic stress is not associated with the production of reactive oxygen species (ROS).[1]
-
AMPK Activation: The cellular energy stress caused by mitochondrial dysfunction leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][3]
-
Apoptosis: The culmination of G1 arrest and ER stress ultimately leads to programmed cell death through caspase-3/7-mediated apoptosis.[1]
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming unfavorable pharmacological properties of ICL-CCIC-0019
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the choline kinase alpha (CHKA) inhibitor, ICL-CCIC-0019.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: My in vitro experiments with this compound are showing variable or weak anti-proliferative effects. What could be the cause?
-
Answer: Several factors can influence the apparent potency of this compound in cell-based assays:
-
Compound Stability and Storage: Ensure the compound is stored correctly. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from light and moisture.[1] Repeated freeze-thaw cycles should be avoided.[1]
-
Solubility: this compound has good solubility in DMSO (20 mg/mL).[2] For aqueous solutions, preparation methods can impact solubility. One protocol suggests a final concentration of ≥ 0.83 mg/mL in a solution of 20% SBE-β-CD in saline.[1] Ensure the compound is fully dissolved before application to cells.
-
Cell Line Sensitivity: The anti-proliferative effect of this compound is cell-line dependent, with a median GI50 of 1.12 μM across a panel of 60 cancer cell lines.[3][4] Normal cells are significantly less sensitive (GI50 30-120 μM).[5] Verify the reported sensitivity of your chosen cell line.
-
Assay Duration: The effects of this compound on cell cycle (G1 arrest) and apoptosis are time-dependent.[3][4][6] G1 arrest is prominent at 24 hours, while an increase in the sub-G1 population (indicative of apoptosis) is more pronounced at 48 hours.[3][4][6] Your assay endpoint should be timed accordingly.
-
Issue 2: Limited efficacy in in vivo models.
-
Question: I'm not observing the expected tumor growth inhibition in my xenograft model. What are the potential reasons?
-
Answer: The in vivo efficacy of this compound is influenced by its pharmacokinetic properties:
-
Rapid Clearance: this compound is rapidly cleared from plasma after intraperitoneal (i.p.) administration.[3] Plasma concentrations may only remain above the GI50 for a short duration (e.g., approximately 50 minutes in one study).[3][4] This necessitates careful consideration of the dosing schedule.
-
Limited Oral Bioavailability: The compound has limited oral bioavailability.[3] Systemic administration routes like i.p. injection are more effective for achieving therapeutic concentrations.[3]
-
Metabolic Stability: While the compound is reported to be metabolically stable in plasma, its rapid clearance suggests other elimination mechanisms.[3][4]
-
Dosing Regimen: The dosing regimen used in published studies (e.g., 10 mg/kg) should be used as a starting point, but may require optimization for your specific model.[3][4]
-
Issue 3: Observing unexpected cellular effects or toxicity.
-
Question: I'm observing cellular effects that don't seem directly related to choline kinase inhibition, or I'm seeing toxicity in my in vivo model. Why might this be happening?
-
Answer: While this compound is a highly selective CHKA inhibitor, other factors can contribute to its cellular effects and toxicity:
-
Off-Target Kinase Effects: At a concentration of 10 μM, this compound showed minimal off-target effects, with only 5 out of 131 kinases being inhibited by more than 20%.[3][5] However, at higher concentrations, the risk of off-target activity increases.
-
Mitochondrial Effects: Inhibition of the CDP-choline pathway by this compound can lead to a metabolically stressed phenotype analogous to treatment with mitochondrial toxins, without the generation of reactive oxygen species.[4][5] This includes loss of mitochondrial membrane potential and respiration.[3]
-
Intrinsic Toxicity: The quaternary ammonium moieties in this compound, which mimic choline, may contribute to intrinsic toxicity.[7] This has been observed as a slight reduction in body weight in rodent models.[7]
-
Endoplasmic Reticulum (ER) Stress: Depletion of phosphatidylcholine due to CHKA inhibition can induce ER stress, leading to apoptosis.[3][4][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent and selective inhibitor of choline kinase alpha (CHKA).[3][5] It acts as a competitive inhibitor with respect to choline, but not ATP.[3] CHKA is the first enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine, a major component of cell membranes.[3][4][5] Inhibition of CHKA leads to decreased levels of phosphocholine and subsequent inhibition of phosphatidylcholine synthesis.[3][4]
-
-
Q2: What are the known unfavorable pharmacological properties of this compound?
-
Q3: How should I prepare a stock solution of this compound?
-
A3: A stock solution can be prepared by dissolving this compound in DMSO.[2] For in vivo studies, further dilution into vehicles such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 20% SBE-β-CD in saline have been suggested.[1][2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
-
-
Q4: What are the expected downstream cellular effects of CHKA inhibition by this compound?
-
A4: Inhibition of CHKA by this compound leads to several downstream effects, including:
-
-
Q5: Are there any known strategies to overcome the unfavorable properties of this compound?
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CHKA IC50 | 0.27 ± 0.06 μM | Recombinant human CHKA | [3][5] |
| [3H]-choline uptake EC50 | 0.98 ± 0.24 μM | HCT116 cells | [3] |
| Median GI50 | 1.12 μM | NCI-60 cancer cell line panel | [3][4] |
| GI50 Range (Cancer) | 0.38 - 2.70 μM | 8 human cancer cell lines | [7] |
| GI50 Range (Normal) | 30 - 120 μM | MCF-10A and ST-T1b cells | [5] |
| Kinase Selectivity | 5/131 kinases inhibited >20% | 10 μM concentration | [3][5] |
Table 2: Pharmacokinetic and ADME Properties of this compound
| Parameter | Value | Assay Condition | Reference |
| Kinetic Solubility | >150 μM | 0.1 M PBS (2% DMSO) | [7] |
| Biological Half-life | >100 min | Human liver microsome S9 | [7] |
| In Vitro Clearance | <14 µL/min/mg | Human liver microsome S9 | [7] |
| Intestinal Permeability (Papp A-B) | < 5 x 10⁻⁶ cm/s | Caco-2 cells | [7][8] |
| Oral Bioavailability | Limited | In vivo (BALB/c mice) | [3] |
| In Vivo Clearance | Rapid | i.p. administration (BALB/c mice) | [3] |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed cells (e.g., HCT116) in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for 24 or 48 hours.[3][4][6]
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The G1, S, and G2/M populations are quantified based on DNA content.
-
2. Caspase-3/7 Activity Assay for Apoptosis
-
Objective: To measure the induction of apoptosis by this compound.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of this compound for 48 hours.[3][4][6]
-
Use a commercial caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Add the caspase-glo reagent to each well and incubate at room temperature as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the total protein content in each well, determined by an assay like BCA or Bradford.[6]
-
3. In Vivo Xenograft Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Methodology:
-
Establish xenografts by subcutaneously injecting cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunodeficient mice (e.g., female BALB/c nude mice).[3]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule.
-
Continue to measure tumor dimensions and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
All animal experiments must be conducted in accordance with relevant animal welfare guidelines and regulations.[3]
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo xenograft studies.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AChR | TargetMol [targetmol.com]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ICL-CCIC-0019 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ICL-CCIC-0019. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, the solid form of this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[1]
2. How should I prepare and store stock solutions of this compound?
It is advisable to prepare concentrated stock solutions in a suitable solvent such as DMSO. For storage, it is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The stock solutions should be sealed and protected from moisture and light.[2]
3. What is the stability of this compound in different solvents?
This compound demonstrates high solubility (>150 μM) in 0.1 M PBS containing 2% DMSO.[3] It is metabolically stable in human liver microsome S9 assays, indicating a long biological half-life of over 100 minutes.[3] The compound is also reported to be metabolically stable in plasma.[4]
4. Can I store working solutions of this compound?
For in vivo experiments, it is strongly recommended to prepare working solutions fresh on the day of use to ensure potency and minimize degradation.[2] If precipitation or phase separation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[2]
5. How can I determine if my this compound has degraded?
Inconsistent or unexpected experimental results may be an indication of compound degradation. Visual signs such as discoloration of the solid compound or precipitation in solutions can also suggest instability. For a definitive assessment of purity and degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.
6. What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively detailed in the provided search results, the stability of related compounds can be pH-sensitive. For instance, a derivative of this compound was observed to undergo rapid decomposition in simulated gastric fluid at a low pH of 1.6.[3] This suggests that the stability of this compound could be compromised under highly acidic conditions.
Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry and dark environment.[1] |
| Solid | -20°C | Long-term (months to years) | Dry and dark environment.[1] |
| Stock Solution | -20°C | Up to 1 month | Sealed, protected from moisture and light. Avoid repeated freeze-thaw cycles.[2] |
| Stock Solution | -80°C | Up to 6 months | Sealed, protected from moisture and light. Avoid repeated freeze-thaw cycles.[2] |
Table 2: Solubility and Stability Data
| Parameter | Solvent/System | Result |
| Solubility | 0.1 M PBS (with 2% DMSO) | >150 μM[3] |
| Metabolic Stability | Human liver microsome S9 | Long half-life (>100 min)[3] |
| Metabolic Stability | Plasma | Metabolically stable[4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
1. Preparation of Test Solution:
- Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, PBS, cell culture medium) at a known concentration.
- From the stock solution, prepare aliquots of the test solution in appropriate vials.
2. Incubation:
- Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial for analysis.
3. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column is typically suitable for small molecules like this compound.
- Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like trifluoroacetic acid or formic acid) is a common starting point. The exact gradient will need to be optimized.
- Detection: Set the UV detector to a wavelength where this compound has maximum absorbance.
- Injection: Inject a fixed volume of the test solution from each time point.
4. Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to visualize the stability profile.
Visualizations
Signaling Pathway and Experimental Workflow
References
Optimizing ICL-CCIC-0019 concentration for GI50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ICL-CCIC-0019 for GI50 determination in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of choline kinase alpha (CHKA).[1][2][3] CHKA is the initial and rate-limiting enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine, a major component of cell membranes.[2][4][5] By inhibiting CHKA, this compound depletes intracellular phosphocholine levels, which leads to G1 cell cycle arrest, endoplasmic reticulum stress, and ultimately apoptosis in cancer cells.[1][2][6] It has also been shown to induce a metabolic stress phenotype similar to that caused by mitochondrial toxins, without the generation of reactive oxygen species.[2][4]
Q2: What is the reported GI50 for this compound in cancer cell lines?
A2: The antiproliferative activity of this compound has been evaluated against a broad panel of human cancer cell lines. The median GI50 across the NCI-60 panel of cell lines was found to be 1.12 μM.[2][3][6] The mean GI50 for a panel of eight cancer cell lines was 1.09 μM, with a range of 0.38–2.70 μM.[7] In contrast, the proliferation of normal cell lines was minimally affected, with GI50 values in the range of 30–120 μM.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] The compound should be stored in a sealed container, away from moisture and light.[1] A common solvent for preparing the stock solution is DMSO.[1]
Troubleshooting Guide
Issue 1: High variability in GI50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Health and Density.
-
Recommendation: Ensure that cells are in the logarithmic growth phase at the time of treatment. Use a consistent cell seeding density for all experiments, as variations in cell number can significantly impact the final readout. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Instability of this compound.
-
Recommendation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Assay Incubation Time.
-
Recommendation: The optimal incubation time with this compound can vary between cell lines. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line. This compound has been shown to induce a G1 arrest at 24 hours and apoptosis at 48 hours.[2]
-
Issue 2: No significant growth inhibition observed, or GI50 is much higher than expected.
-
Possible Cause 1: Suboptimal Concentration Range.
-
Possible Cause 2: Cell Line Resistance.
-
Recommendation: While this compound is potent against a broad range of cancer cell lines, some cell lines may exhibit intrinsic or acquired resistance. Consider testing a sensitive control cell line (e.g., HCT116, for which a GI50 has been reported) in parallel.[2]
-
-
Possible Cause 3: Issues with the Viability Assay.
-
Recommendation: this compound has been shown to affect cellular metabolism and mitochondrial function.[2][4] Assays that rely on mitochondrial activity, such as the MTT assay, may be affected. Consider using a viability assay based on a different principle, such as CellTiter-Glo® (which measures ATP levels) or a direct cell counting method (e.g., using a hemocytometer or an automated cell counter).
-
Issue 3: Discrepancy between GI50 and IC50 values.
-
Clarification: It is important to distinguish between GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of a specific target, in this case, CHKA). The IC50 for this compound against recombinant human CHKA is 0.27 ± 0.06 μM.[5][7] The GI50 value reflects the overall cellular response to the compound, which includes factors like cell permeability and downstream cellular effects, and is therefore typically higher than the enzymatic IC50.
Data Presentation
Table 1: Reported Anti-proliferative Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Median GI50 | 1.12 μM | NCI-60 Panel | [2][6] |
| Mean GI50 | 1.09 μM | 8 Cancer Cell Lines | [7] |
| GI50 Range | 0.38 - 2.70 μM | 8 Cancer Cell Lines | [7] |
| GI50 Range | 30 - 120 μM | 2 Normal Cell Lines | [5] |
| IC50 (CHKA) | 0.27 ± 0.06 μM | Recombinant Human CHKA | [5][7] |
Experimental Protocols
Protocol: Determination of GI50 using a Sulforhodamine B (SRB) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilution. Include a vehicle control (e.g., DMSO) and a no-cell (blank) control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 ]
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for GI50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound | MDPI [mdpi.com]
Troubleshooting ICL-CCIC-0019 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the choline kinase α (CHKA) inhibitor, ICL-CCIC-0019. This guide addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observe significant metabolic changes in our cells treated with this compound that are not directly related to phosphatidylcholine synthesis. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect of this compound. While the primary target is CHKA, the inhibitor is known to induce a metabolic phenotype similar to that caused by mitochondrial toxins, but without the activation of reactive oxygen species (ROS).[1][2][3] This includes decreased mitochondrial function, reduced expression of citrate synthase, and activation of AMPK.[1][2] Consequently, an increase in glucose and acetate uptake may be observed as cells attempt to compensate for the metabolic stress.[1][2]
Q2: Our experiments show a high degree of apoptosis and G1 cell cycle arrest at concentrations that are also affecting our normal (non-cancerous) cell lines. How can we mitigate this?
A2: this compound has been shown to induce G1 arrest, endoplasmic reticulum (ER) stress, and apoptosis in cancer cell lines.[1][2][4][5][6] While it generally shows selectivity for cancer cells, some effects on normal cells can occur, particularly at higher concentrations.[5] The GI50 for normal cell lines like MCF-10A and ST-T1b is reported to be in the range of 30-120 μM, which is significantly higher than the median GI50 of 1.12 μM for a panel of 60 cancer cell lines.[5]
To mitigate effects on normal cells, consider the following:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that maximizes the effect on cancer cells while minimizing toxicity in normal cells.
-
Time-Course Experiments: Reduce the incubation time. Significant effects on phosphocholine levels and cell cycle can be observed as early as 24 hours.[1][2]
-
Use of a Positive Control: Include a well-characterized CHKA inhibitor or use shRNA-mediated knockdown of CHKA to confirm that the observed phenotype is due to on-target effects.[2]
Q3: We are seeing inconsistent results between experimental batches. What are the potential sources of this variability?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure proper storage of this compound. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from light and moisture.[4] For in vivo experiments, it is best to prepare fresh working solutions daily.[4]
-
Cell Line Health: Ensure your cell lines are healthy, free of contamination, and within a consistent passage number range.
-
Experimental Conditions: Maintain consistency in cell density, media composition, and incubation times.
Q4: What is the known kinase selectivity of this compound?
A4: this compound is a highly selective CHKA inhibitor.[1][5] In a screen against 131 human kinases, at a concentration of 10 μM, only 5 kinases were inhibited by more than 20%, with the maximum inhibition being ≤ 35%.[1][5] This suggests that off-target effects due to direct inhibition of other kinases are minimal.
Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line Type | Number of Cell Lines | Median GI50 (μM) | GI50 Range (μM) |
| Cancer Cell Lines | 60 | 1.12 | Not Specified |
| Normal Cell Lines | 2 (MCF-10A, ST-T1b) | Not Applicable | 30 - 120 |
Data sourced from multiple studies.[1][3][5][6]
Table 2: Kinase Selectivity Profile of this compound
| Kinase Panel Size | Concentration (μM) | Number of Kinases with >20% Inhibition | Maximum Inhibition Observed |
| 131 | 10 | 5 | ≤ 35% |
Data from a kinase selectivity screen.[1][5]
Key Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for 24 or 48 hours.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
2. Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with varying concentrations of this compound for 48 hours.
-
Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Follow the manufacturer's instructions to measure luminescence.
-
Normalization: Normalize the caspase activity to the total protein content of each well.
3. Western Blot for ER Stress Markers
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against ER stress markers (e.g., PERK, eIF2α, ATF4, CHOP). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visual Guides
Figure 1. Signaling pathway of this compound, including on-target and off-target effects.
Figure 2. A logical workflow for troubleshooting common issues with this compound.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
Technical Support Center: Managing ICL-CCIC-0019-Induced Metabolic Stress In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the choline kinase alpha (CHKα) inhibitor, ICL-CCIC-0019, to induce metabolic stress in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, choline-competitive small-molecule inhibitor of choline kinase alpha (CHKα), the enzyme that catalyzes the first committed step in the de novo synthesis of phosphatidylcholine (PC) via the CDP-choline pathway.[1][2] By inhibiting CHKα, this compound depletes intracellular phosphocholine (PCho) and subsequently reduces the synthesis of PC, a major component of cellular membranes.[1][2] This disruption of phospholipid metabolism leads to a cascade of cellular stress events, including profound metabolic reprogramming, endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[1][3]
Q2: What are the expected metabolic effects of this compound treatment in cancer cell lines?
A2: Treatment with this compound induces a significant metabolic shift, characterized by:
-
Mitochondrial Dysfunction: A decrease in mitochondrial respiration and oxygen consumption rate (OCR).[1][4]
-
Glycolytic Switch: A compensatory increase in glycolysis, leading to a higher extracellular acidification rate (ECAR).[1][4]
-
TCA Cycle Inhibition: A reduction in the levels of key tricarboxylic acid (TCA) cycle intermediates, such as citrate and cis-aconitate.[1]
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AMPK Activation: Activation of AMP-activated protein kinase (AMPK) as a response to the cellular energy deficit.[1][5]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated potent growth-inhibitory activity across a broad panel of cancer cell lines, with a median GI50 of 1.12 μM in the NCI-60 panel.[1][2] The HCT116 colorectal carcinoma cell line is a well-characterized model for studying the effects of this inhibitor.[1][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For in vitro experiments, this stock solution is further diluted in cell culture medium to the desired final concentration. It is recommended to store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light and moisture.[7] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or metabolism. | 1. Compound Inactivity: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | 1a. Prepare a fresh stock solution of this compound from a new vial. 1b. Confirm the activity of the new stock on a sensitive, well-characterized cell line like HCT116. |
| 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. | 2a. Perform a dose-response experiment to determine the GI50 for your cell line. A typical starting range is 0.1 to 10 µM. 2b. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). | |
| 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to CHKα inhibition. | 3a. Verify the expression of CHKα in your cell line via Western blot. Low expression may confer resistance. 3b. Consider that some cancer cells may have alternative pathways for choline metabolism or may be less dependent on de novo PC synthesis.[9][10] | |
| 4. Insufficient Incubation Time: The duration of treatment may be too short to induce a measurable metabolic phenotype. | 4a. Extend the incubation time. Metabolic effects are typically observed after 24 hours of treatment, while effects on cell viability may require 48-72 hours.[1] | |
| Inconsistent results between experiments. | 1. Variability in Cell Health and Density: Differences in cell confluence or passage number can alter metabolic states and drug sensitivity. | 1a. Use cells within a consistent, low passage number range. 1b. Seed cells at a consistent density for all experiments and allow them to adhere and stabilize before adding the inhibitor. |
| 2. Incomplete Dissolution of the Inhibitor: The compound may not be fully solubilized in the culture medium. | 2a. Ensure the DMSO stock is clear before diluting it into the medium. 2b. After adding the diluted inhibitor to the culture wells, gently swirl the plate to ensure even distribution. | |
| Unexpected cytotoxicity in control cells. | 1. DMSO Toxicity: The final concentration of the vehicle (DMSO) may be too high. | 1a. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). 1b. Include a vehicle-only control in all experiments to assess the effect of the solvent. |
| Difficulty in detecting AMPK activation. | 1. Suboptimal Antibody: The primary or secondary antibody used for Western blotting may not be effective. | 1a. Use a validated antibody for phospho-AMPKα (Thr172) and total AMPKα. 1b. Include a positive control, such as treating cells with a known AMPK activator like AICAR or metformin, to validate the antibody and protocol. |
| 2. Timing of Lysate Collection: The peak of AMPK activation may have been missed. | 2a. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time point for detecting AMPK phosphorylation after this compound treatment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for this compound, primarily in the HCT116 cell line. These values can serve as a benchmark for your experiments.
| Parameter | Cell Line | Value | Reference |
| CHKα Enzymatic IC50 | Recombinant human CHKα | 0.27 ± 0.06 µM | [4] |
| [³H]-Choline Uptake EC50 | HCT116 | 0.98 ± 0.24 µM | [1] |
| Median GI50 (NCI-60 Panel) | 60 Cancer Cell Lines | 1.12 µM | [1][2] |
| GI50 | HCT116 | 0.64 µM | [7] |
| Phosphocholine Depletion (at 1 µM) | HCT116 | -56% | [1] |
| G1 Phase Cell Population Increase (at 10 µM, 24h) | HCT116 | 2-fold | [1] |
| Sub-G1 Population Increase (at 10 µM, 48h) | HCT116 | 3.7-fold | [1][2] |
Key Experimental Protocols
Assessment of Metabolic Shift (OCR and ECAR)
This protocol is adapted for use with a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells (e.g., HCT116) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control for 24 hours.
-
Assay Preparation: One hour before the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Add fresh Seahorse XF Base Medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Seahorse Analysis: Load the Seahorse XF Sensor Cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell culture plate in the Seahorse XF Analyzer and run a Mito Stress Test protocol.
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Compare the basal OCR and ECAR, as well as other mitochondrial parameters (e.g., ATP production, maximal respiration), between control and this compound-treated cells.
Western Blot for ER Stress Markers
This protocol outlines the detection of key ER stress proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-GRP78 (Bip), anti-CHOP (DDIT3)
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound (e.g., 1-10 µM) for 24 hours. Include a positive control (e.g., Tunicamycin at 2 µg/mL for 4 hours) and a vehicle control.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
TMRE stock solution (in DMSO)
-
FCCP (a mitochondrial uncoupler, as a positive control for depolarization)
-
Black, clear-bottom 96-well plate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Positive Control: In separate wells, treat cells with FCCP (e.g., 20 µM) for 10-15 minutes before staining to induce mitochondrial depolarization.
-
TMRE Staining: Add TMRE to the culture medium to a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently remove the TMRE-containing medium and wash the cells with pre-warmed PBS or culture medium.
-
Fluorescence Measurement: Add fresh PBS or medium to the wells and immediately measure the fluorescence using a plate reader (Ex/Em ≈ 549/575 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathway of this compound-Induced Metabolic Stress
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Assessing Metabolic Effects
Caption: Workflow for analyzing this compound's metabolic impact.
Troubleshooting Logic Flow
Caption: Troubleshooting flow for lack of inhibitor effect.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Potential resistance mechanisms to ICL-CCIC-0019 in cancer cells
Welcome to the technical support center for ICL-CCIC-0019. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms to the choline kinase alpha (CHKA) inhibitor, this compound, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective small-molecule inhibitor of choline kinase alpha (CHKA).[1][2] CHKA is the initial and rate-limiting enzyme in the CDP-choline pathway, which is essential for the synthesis of phosphatidylcholine (PC), a major component of cell membranes.[3] By inhibiting CHKA, this compound depletes the levels of phosphocholine, a key downstream product, leading to G1 cell cycle arrest, endoplasmic reticulum (ER) stress, apoptosis, and impaired mitochondrial function in cancer cells.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, several potential mechanisms can be hypothesized based on known resistance patterns to other kinase and metabolic inhibitors. These include:
-
Target Alteration: Genetic mutations in the CHKA gene could alter the drug-binding site, reducing the affinity of this compound for the CHKA enzyme.
-
Target Amplification: Increased expression or gene amplification of CHKA would lead to higher levels of the CHKA protein, requiring a higher concentration of this compound to achieve a therapeutic effect.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, lowering its intracellular concentration and efficacy.
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of the CDP-choline pathway. This could involve upregulation of other lipid synthesis pathways or activation of pro-survival signaling cascades like the PI3K/AKT/mTOR or MAPK/ERK pathways.
-
Metabolic Reprogramming: Cells might adapt their metabolism to become less reliant on the CDP-choline pathway for membrane synthesis and signaling, thereby circumventing the effects of this compound.
Q3: How can I experimentally determine if my resistant cells have altered CHKA expression?
You can assess CHKA expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure CHKA mRNA levels.
-
Western Blotting: To quantify the amount of CHKA protein.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize CHKA protein expression and localization within the cells.
Q4: What experiments can I perform to investigate the involvement of drug efflux pumps?
To determine if increased drug efflux is contributing to resistance, you can perform the following experiments:
-
Efflux Pump Expression Analysis: Use qPCR or Western blotting to measure the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP).
-
Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., rhodamine 123, calcein-AM) in the presence and absence of known efflux pump inhibitors to functionally assess transporter activity. A higher retention of the fluorescent substrate in the presence of an inhibitor would suggest increased efflux activity in your resistant cells.
Troubleshooting Guides
Problem 1: I am not observing the expected growth inhibition with this compound in my cell line.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Verify the integrity and activity of your this compound stock by testing it on a known sensitive cell line. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and the duration of drug treatment. Some cell lines may require longer exposure to the drug. |
| Intrinsic Resistance | The cell line may have inherent resistance. Analyze the baseline expression of CHKA and key survival pathway proteins (e.g., p-AKT, p-ERK). |
Problem 2: My cells initially responded to this compound, but have now developed resistance.
| Possible Cause | Troubleshooting Steps |
| Acquired Target Mutation | Sequence the CHKA gene in your resistant cell line to identify potential mutations in the drug-binding domain. |
| Upregulation of Bypass Pathways | Perform phosphoproteomic or Western blot analysis to compare the activation status of key survival pathways (PI3K/AKT, MAPK/ERK) between sensitive and resistant cells, both with and without this compound treatment. |
| Increased Drug Efflux | Evaluate the expression and activity of ABC transporters as described in the FAQs. |
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of this compound across a panel of cancer cell lines as reported in the literature. This data can serve as a reference for expected sensitivity.
| Parameter | Value | Reference |
| Median GI50 (NCI-60 Panel) | 1.12 µM | [5][1] |
| IC50 (CHKA enzyme inhibition) | 0.27 ± 0.06 µM | [3] |
| GI50 in Normal Cells (MCF-10A, ST-T1b) | 30-120 µM | [3] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Purpose: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the GI50 value using non-linear regression analysis.
-
2. Western Blotting for Signaling Proteins
-
Purpose: To assess the expression and phosphorylation status of proteins in relevant signaling pathways.
-
Methodology:
-
Lyse sensitive and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-CHKA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ABCB1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
3. Quantitative Real-Time PCR (qPCR)
-
Purpose: To measure the mRNA expression levels of target genes (e.g., CHKA, ABCB1).
-
Methodology:
-
Isolate total RNA from sensitive and resistant cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for troubleshooting resistance.
References
Technical Support Center: ICL-CCIC-0019 Toxicity Assessment
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the toxicity of the choline kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, in normal cell lines. It includes troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Toxicity Profile: this compound in Normal vs. Cancer Cell Lines
This compound demonstrates selective potency against cancer cell lines while exhibiting significantly lower toxicity in normal cell lines. This selectivity is a key feature of its preclinical safety profile.
Table 1: Comparative Antiproliferative Activity of this compound
| Cell Line Type | Number of Cell Lines | Median/Range GI₅₀ (μM)¹ | Reference |
| Normal Human Cell Lines (MCF-10A, ST-T1b) | 2 | 30 - 120 | [1] |
| Human Cancer Cell Lines (NCI-60 Panel) | 60 | 1.12 (median) | [1][2][3][4] |
| Human Cancer Cell Lines (Initial Screen) | 8 | 1.09 (mean) | [2][5] |
¹GI₅₀ (Half-maximal growth inhibitory concentration) is the concentration of a drug that causes a 50% reduction in the proliferation of a cell population.
Mechanism of Action of this compound
This compound is a potent and highly selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial enzyme in the phosphatidylcholine synthesis pathway.[1][2][3][6] By inhibiting CHKA, this compound depletes intracellular phosphocholine (PCho), a critical component for cell membrane biosynthesis.[2][4] This disruption of choline metabolism leads to several downstream effects in cancer cells, including G1 phase cell cycle arrest, endoplasmic reticulum (ER) stress, loss of mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).[2][3][4][6]
Experimental Protocols & Workflow
A standard cytotoxicity or antiproliferative assay is used to determine the GI₅₀ values. The following is a generalized protocol based on common colorimetric assays like the Sulforhodamine B (SRB) or MTS assay.
Protocol: General Cytotoxicity Assay (e.g., SRB Assay)
-
Cell Seeding:
-
Harvest and count cells from exponential phase growth.
-
Dilute the cell suspension to the desired concentration.
-
Seed the cells into a 96-well plate at the optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
-
Cell Fixation (for SRB):
-
Gently remove the treatment medium.
-
Fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate multiple times with slow-running tap water and allow it to air dry.
-
-
Staining and Measurement:
-
Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 10-30 minutes.
-
Wash the plate with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell growth relative to the vehicle control.
-
Plot the percentage of growth versus the log of the drug concentration and use non-linear regression to determine the GI₅₀ value.
-
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my normal cells showing higher toxicity (lower GI₅₀) to this compound than the published data?
A1: Several factors could contribute to this discrepancy:
-
Cell Health and Passage Number: Use cells at a low passage number that are in a healthy, exponential growth phase. Older or stressed cells can be more susceptible to chemical agents.
-
Seeding Density: Both overgrowth and undergrowth can alter results.[7] Optimize the initial cell seeding density to ensure cells are in a log growth phase at the end of the experiment.
-
Compound Stability: Ensure the this compound stock solution is stored correctly (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[6]
-
Contamination: Check cell cultures for microbial or cross-contamination, which can significantly impact viability.
Q2: How do I select the appropriate concentration range for testing this compound on a new normal cell line?
A2: Based on existing data, normal cell lines are significantly less sensitive than cancer cells.[1][2][5] A good starting point would be a wide range that covers the expected GI₅₀. For normal cells, consider a range from 1 µM to 200 µM. A preliminary range-finding experiment can help narrow this down before performing a definitive assay with more replicates.
Q3: What is the optimal incubation time for a toxicity assay with this compound?
A3: The optimal time depends on the cell line's doubling time and the mechanism of the compound. Since this compound induces cell cycle arrest and apoptosis, an incubation period that allows for at least one to two cell divisions is typically required.[2][8] An incubation time of 48 to 72 hours is common for antiproliferative assays. A time-course experiment can help determine the ideal endpoint for your specific cell line.[9]
Q4: My replicate wells show high variability. What are the common causes?
A4: High variability can stem from several sources:
-
Pipetting Errors: Inconsistent volumes during cell seeding or reagent addition can lead to variability. Use calibrated pipettes and be mindful of technique.
-
Uneven Cell Distribution: Ensure a homogenous single-cell suspension before seeding. Clumped cells will lead to inconsistent cell numbers per well.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
-
Improper Mixing: Ensure reagents and compounds are mixed thoroughly in the wells, especially after addition.
Q5: Can I use a different type of viability or cytotoxicity assay?
A5: Yes. While the SRB assay measures cell density via protein staining, other assays measure different aspects of cell health:
-
Metabolic Assays (MTS, MTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[10] Be aware that the compound itself could interfere with mitochondrial function, potentially affecting the readout.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which correlates with the number of viable cells.[10]
-
Membrane Integrity Assays (LDH, Trypan Blue, Propidium Iodide): These assays measure cytotoxicity by detecting the leakage of intracellular components (like LDH) or the uptake of dyes by non-viable cells with compromised membranes.[10][11] An LDH assay was used in the characterization of this compound to confirm it does not cause non-specific cell lysis.[3]
Combining a viability assay (measuring healthy cells) with a cytotoxicity assay (measuring dead cells) can provide a more complete understanding of the compound's effect.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 8. oncotarget.com [oncotarget.com]
- 9. youtube.com [youtube.com]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Mitigating ICL-CCIC-0019-Induced Mitochondrial Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address mitochondrial stress induced by the choline kinase α (CHKα) inhibitor, ICL-CCIC-0019.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitochondrial stress?
A1: this compound is a potent and selective small-molecule inhibitor of choline kinase α (CHKα), the initial enzyme in the CDP-choline pathway for phosphatidylcholine synthesis.[1][2][3][4] Phosphatidylcholine is a critical component of cellular membranes, including mitochondrial membranes.[5][6] By inhibiting CHKα, this compound depletes intracellular phosphocholine and subsequently reduces the synthesis of phosphatidylcholine.[2] This disruption of membrane lipid homeostasis leads to a "metabolically stressed phenotype analogous to mitochondria toxin treatment," characterized by decreased mitochondrial function, but notably, without a significant increase in reactive oxygen species (ROS).[7][8]
Q2: What are the primary indicators of mitochondrial stress observed after this compound treatment?
A2: The primary indicators of mitochondrial stress following this compound treatment include a dose-dependent decrease in mitochondrial respiration (oxygen consumption rate), a reduction in the mitochondrial membrane potential (ΔΨm), and the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2][7] Additionally, a reduction in the expression of citrate synthase, a key TCA cycle enzyme, has been observed.[7]
Q3: Is the mitochondrial stress induced by this compound reversible?
A3: While the primary literature does not detail specific reversal protocols for this compound, the underlying mechanism suggests that strategies aimed at restoring choline metabolism or supporting general mitochondrial health could mitigate the effects. For instance, choline supplementation has been shown to protect mitochondrial membrane potential and function in other models of metabolic stress.[1]
Q4: What is the mechanism of AMPK activation by this compound?
A4: The activation of AMPK is an indirect effect of this compound.[2] The inhibitor does not directly activate AMPK. Instead, the this compound-induced mitochondrial dysfunction leads to a decrease in ATP production, thereby increasing the cellular AMP/ATP ratio. This shift in the nucleotide ratio allosterically activates AMPK, which then acts to restore energy homeostasis by promoting catabolic pathways (like glycolysis) and inhibiting anabolic processes.[2][9][10][11][12]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death After this compound Treatment
-
Question: My cells are dying at a much higher rate than expected after treatment with this compound. How can I troubleshoot this?
-
Answer:
-
Confirm Drug Concentration and Purity: Ensure the correct concentration of this compound is being used. Perform a dose-response curve to determine the optimal concentration for your cell line. Verify the purity of your compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[2] Consider using a less sensitive cell line or reducing the treatment duration.
-
Culture Conditions: Ensure optimal cell culture conditions. Nutrient-deprived or otherwise stressed cells may be more susceptible to the effects of this compound.
-
Apoptosis vs. Necrosis: this compound is known to induce apoptosis.[2] Use assays like caspase-3/7 activity measurement to confirm the mode of cell death. If necrosis is high, it might indicate an acute toxic effect at the concentration used.
-
Consider Supplementation: As a potential mitigation strategy, consider supplementing the culture medium with choline to see if this can partially rescue the phenotype. Choline is a precursor for phosphatidylcholine synthesis and may help alleviate the metabolic stress.[1][13]
-
Issue 2: Inconsistent or Noisy Mitochondrial Respiration Data (Seahorse Assay)
-
Question: I am not getting consistent results with my Seahorse XF Cell Mito Stress Test after this compound treatment. What could be the problem?
-
Answer:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to variability in oxygen consumption rate (OCR) measurements.
-
Plate Adherence: Confirm that your cells are well-adhered to the Seahorse plate before starting the assay.
-
Drug Treatment Uniformity: Ensure uniform application of this compound across all wells.
-
Assay Medium: Use the recommended Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Ensure the pH is correctly adjusted.
-
Instrument Calibration: Properly calibrate the Seahorse instrument before each run.
-
Injector Concentrations: Double-check the concentrations of the inhibitors used in the Mito Stress Test kit (oligomycin, FCCP, rotenone/antimycin A).
-
Issue 3: Difficulty in Detecting a Decrease in Mitochondrial Membrane Potential (ΔΨm)
-
Question: I am using a fluorescent dye to measure mitochondrial membrane potential after this compound treatment but am not seeing a clear decrease. What should I check?
-
Answer:
-
Dye Concentration and Loading Time: Optimize the concentration and incubation time of your potential-sensitive dye (e.g., TMRE, TMRM, or JC-1). Excessive dye concentration can lead to quenching and artifacts.
-
Cell Health: Ensure cells are healthy before the experiment. A compromised cell population will already have a lower ΔΨm, making it difficult to detect a further decrease.
-
Positive Control: Always include a positive control, such as the uncoupler FCCP, to confirm that the dye and detection system are working correctly.
-
Imaging/Detection Settings: Optimize the settings on your fluorescence microscope or plate reader to ensure you are within the linear range of detection.
-
Time Course: The decrease in ΔΨm may be time-dependent. Perform a time-course experiment to identify the optimal time point to measure the effect of this compound.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key cellular and mitochondrial parameters as reported in the literature.
Table 1: Effect of this compound on Cell Proliferation and Choline Metabolism
| Parameter | Cell Line | Concentration (µM) | Effect | Reference |
| GI₅₀ (Growth Inhibition) | NCI-60 Panel (median) | 1.12 | 50% growth inhibition | [2] |
| IC₅₀ (CHKα Inhibition) | Recombinant human CHKα | 0.27 ± 0.06 | 50% enzyme inhibition | [2] |
| EC₅₀ ([³H]-choline uptake) | HCT116 | 0.98 ± 0.24 | 50% reduction in uptake | [2] |
Table 2: Effect of this compound on Mitochondrial Function in HCT116 Cells (24h treatment)
| Mitochondrial Parameter | Concentration (µM) | % of Control (approx.) | Reference |
| Basal Respiration | 1 | ~75% | [2] |
| 5 | ~40% | [2] | |
| ATP Production | 1 | ~70% | [2] |
| 5 | ~30% | [2] | |
| Maximal Respiration | 1 | ~70% | [2] |
| 5 | ~25% | [2] | |
| Mitochondrial Membrane Potential (TMRE) | 10 | ~60% | [2] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test
This protocol is adapted from standard Agilent Seahorse XF methodologies.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
-
Assay Preparation:
-
One hour before the assay, remove the treatment medium and replace it with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Incubate the plate in a 37°C, non-CO₂ incubator for 1 hour.
-
-
Seahorse XF Assay:
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions, with sequential injections of:
-
Oligomycin (e.g., 1.0-1.5 µM) to inhibit ATP synthase.
-
FCCP (e.g., 0.5-1.0 µM) to uncouple the proton gradient and induce maximal respiration.
-
Rotenone/Antimycin A (e.g., 0.5 µM each) to inhibit Complex I and III, shutting down mitochondrial respiration.
-
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE
This is a general protocol for using Tetramethylrhodamine, Ethyl Ester (TMRE) staining.
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis or glass-bottom dishes for microscopy).
-
Treat cells with this compound or vehicle control for the desired time. Include a positive control group to be treated with FCCP (e.g., 20 µM) for 10-20 minutes before measurement.
-
-
TMRE Staining:
-
Prepare a fresh working solution of TMRE in pre-warmed culture medium (e.g., 10-200 nM, concentration should be optimized for the cell type).
-
Remove the treatment medium and add the TMRE-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Measurement:
-
Gently aspirate the TMRE-containing medium.
-
Wash the cells with pre-warmed PBS or assay buffer.
-
Add fresh pre-warmed assay buffer to the cells.
-
-
Fluorescence Detection:
-
Measure the fluorescence using a fluorescence plate reader (e.g., Ex/Em = 549/575 nm) or visualize using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
The fluorescence intensity is proportional to the mitochondrial membrane potential.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial stress and metabolic reprogramming.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Choline supplements: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Choline: An Essential Nutrient for Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Refining ICL-CCIC-0019 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of ICL-CCIC-0019 for optimal therapeutic effect in cancer cell lines and preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for phosphatidylcholine biosynthesis.[1][2][3] By inhibiting CHKA, this compound depletes intracellular phosphocholine (PCho) levels, a key component for cell membrane synthesis.[1][4] This disruption of choline metabolism leads to downstream effects including cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis in cancer cells.[1][3][5]
Q2: What are the typical cellular responses to this compound treatment over time?
A2: The cellular response to this compound is time-dependent. Initial effects, such as the reduction of phosphocholine levels, can be observed relatively early. Cell cycle arrest at the G1 phase is prominent at 24 hours post-treatment.[1] Longer exposure, typically around 48 hours, is associated with an increase in the sub-G1 population, indicating apoptosis, and activation of caspase-3/7.[1]
Q3: How does this compound affect cellular metabolism beyond choline metabolism?
A3: Inhibition of the CDP-choline pathway by this compound induces a metabolic stress phenotype.[1][6] This includes a decrease in mitochondrial function and an associated reduction in citrate synthase expression.[1] Consequently, cells may exhibit an increase in glucose and acetate uptake as a compensatory mechanism to overcome the metabolic stress.[1]
Q4: What is the recommended concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary between cell lines. It has been shown to potently suppress the growth of a panel of 60 cancer cell lines with a median GI50 of 1.12 μM.[1][3] For specific cell lines like HCT116, dose-dependent effects on cell cycle and apoptosis have been observed in the 1-25 μM range.[1] It is recommended to perform a dose-response curve for your specific cell line of interest to determine the optimal concentration.
Troubleshooting Guide
Issue 1: Suboptimal anti-proliferative effect observed after 24 hours of treatment.
-
Possible Cause: The 24-hour time point may be too early to observe significant apoptosis. While G1 arrest is evident at 24 hours, caspase activation and a substantial increase in the sub-G1 population are more pronounced at 48 hours.[1]
-
Troubleshooting Step: Extend the treatment duration to 48 or 72 hours and re-evaluate cell viability and apoptosis markers.
Issue 2: High variability in experimental results.
-
Possible Cause: Inconsistent drug concentration or cellular uptake. The cellular uptake of this compound has been shown to increase with incubation time.[7]
-
Troubleshooting Step: Ensure consistent incubation times across all experimental replicates. For endpoint assays, consider a time-course experiment to identify the optimal treatment duration for consistent and robust effects.
Issue 3: Unexpected off-target effects or cellular stress responses not related to apoptosis.
-
Possible Cause: this compound is known to induce ER stress and affect mitochondrial function.[1] These effects can manifest independently of or precede apoptosis.
-
Troubleshooting Step: Monitor markers of ER stress (e.g., ATF4, IRE1α) and mitochondrial function (e.g., oxygen consumption rate) at different time points to characterize the full cellular response to the inhibitor.
Quantitative Data Summary
Table 1: Time-Dependent Effects of this compound on HCT116 Cells
| Time Point | Event | Concentration | Observed Effect | Reference |
| 24 hours | Cell Cycle Arrest | 10 µM | 2-fold increase in G1 phase population | [1] |
| 48 hours | Apoptosis | Varies | 3.7-fold increase in sub-G1 population | [1] |
| 48 hours | Caspase Activation | Varies | Increased caspase-3/7 activity | [1] |
| 24 hours | Metabolic Stress | Not specified | Metabolically stressed phenotype analogous to mitochondria toxin treatment | [1] |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed HCT116 cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24 and 48 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C.
-
Resuspend fixed cells in PBS containing RNase A and propidium iodide.
-
Analyze the cell cycle distribution using a flow cytometer.
-
2. Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Objective: To quantify apoptosis by measuring caspase-3 and -7 activities.
-
Methodology:
-
Seed cells in a 96-well plate and treat with this compound for 48 hours.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate for 1-2 hours at room temperature.
-
Measure luminescence using a plate reader.
-
Normalize the results to the protein concentration of each well.[1]
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for suboptimal drug effect.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to CHKA Inhibitors: ICL-CCIC-0019 vs. MN58B and CK37
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the choline kinase alpha (CHKA) inhibitor ICL-CCIC-0019 with two other widely recognized inhibitors, MN58B and CK37. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their preclinical and translational research.
Introduction to CHKA Inhibition
Choline kinase alpha (CHKA) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] In numerous cancers, CHKA is overexpressed and plays a significant role in tumor progression and malignancy, making it a compelling target for cancer therapy.[1] Small molecule inhibitors of CHKA have emerged as a promising class of anti-cancer agents. This guide focuses on a comparative analysis of three such inhibitors: this compound, MN58B, and CK37.
In Vitro Efficacy and Potency
The in vitro potency of these inhibitors is a key determinant of their potential therapeutic efficacy. This is typically assessed by their half-maximal inhibitory concentration (IC50) against the CHKA enzyme and their half-maximal growth inhibitory concentration (GI50) in cancer cell lines.
Enzymatic Inhibition and Antiproliferative Activity
A direct comparison of the enzymatic inhibition of recombinant human CHKA revealed that this compound and MN58B have comparable potency, while both are significantly more potent than CK37. Specifically, this compound was found to be over 500 times more potent than CK37 in this assay. This trend is also reflected in their antiproliferative activities against various cancer cell lines.
| Inhibitor | CHKA Enzymatic IC50 (µM) | NCI-60 Panel Median GI50 (µM) | Reference |
| This compound | 0.27 ± 0.06 | 1.12 | |
| MN58B | equipotent to this compound | equipotent to this compound | |
| CK37 | >150 | superior to CK37 |
Data presented as mean ± standard deviation where available.
Selectivity and Off-Target Effects
The selectivity of a drug candidate is crucial for minimizing off-target effects and potential toxicity.
This compound has been profiled against a panel of 131 human kinases and demonstrated high selectivity. At a concentration of 10 µM, only five kinases were inhibited by more than 20%, with the maximum inhibition being less than or equal to 35%.
MN58B is reported to be a selective inhibitor of CHKA with over 30-fold selectivity for the alpha isoform (CHKA) over the beta isoform (CHKB). It does not significantly affect other kinases such as MAPKs and PI3Ks.
Information on the comprehensive kinase selectivity profile of CK37 is less readily available in the public domain.
Pharmacokinetic Properties
Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, is a critical factor in its development as a drug.
| Inhibitor | Key Pharmacokinetic Observations | Reference |
| This compound | Rapidly cleared following intraperitoneal administration in mice. Plasma concentrations were maintained above the GI50 for HCT116 cells for approximately 50 minutes after a 10 mg/kg dose. | |
| MN58B | In vivo studies have demonstrated its ability to decrease phosphomonoesters in tumor xenografts, indicating target engagement in a whole-animal model. Detailed pharmacokinetic parameters are not readily available in the cited literature. | [2] |
| CK37 | In vivo studies in a lung tumor xenograft mouse model showed a significant decrease in tumor growth.[3] Detailed pharmacokinetic parameters are not readily available in the cited literature. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: CHKA Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for CHKA Inhibitor Evaluation.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
CHKA Enzymatic Inhibition Assay
The inhibitory activity of the compounds against recombinant human CHKA is determined using a radiometric assay.
-
Enzyme and Substrates: Recombinant human Δ49N CHKA2 is used as the enzyme source. The substrates are [methyl-³H]choline chloride and adenosine triphosphate (ATP).
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and DTT.
-
Incubation: The enzyme is incubated with the inhibitors (at varying concentrations) and substrates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., cold perchloric acid).
-
Separation and Detection: The product, [³H]phosphocholine, is separated from the unreacted [³H]choline using an ion-exchange column. The radioactivity of the eluate containing [³H]phosphocholine is then measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation (GI50) Assay
The antiproliferative effects of the inhibitors on cancer cell lines are commonly assessed using the sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., this compound, MN58B, CK37) for a specified period (e.g., 72 hours).
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The GI50 values, the concentration at which cell growth is inhibited by 50%, are calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
The in vivo antitumor activity of CHKA inhibitors is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the animals are randomized into control and treatment groups.
-
Inhibitor Administration: The inhibitor (e.g., this compound) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after inhibitor administration to determine the plasma concentration of the drug over time.
-
Pharmacodynamic Analysis: Tumor tissue may be collected at the end of the study to assess target engagement, for instance, by measuring phosphocholine levels using magnetic resonance spectroscopy (MRS).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound and MN58B emerge as potent and selective inhibitors of CHKA, with this compound having a more extensively characterized selectivity profile in the provided literature. Both compounds demonstrate significant antiproliferative activity in vitro and antitumor effects in vivo. CK37, while also an active CHKA inhibitor, is considerably less potent than the other two compounds. The choice of inhibitor for a particular research application will depend on the specific requirements of the study, including the desired potency, the need for isoform selectivity, and the experimental model being used. This guide provides a foundational comparison to aid in this selection process.
References
A Comparative Analysis of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019 and Its Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel choline kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, and its next-generation derivatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways to aid in the evaluation and potential application of these compounds in oncology research.
This compound has emerged as a potent and selective inhibitor of choline kinase alpha (CHKA), an enzyme frequently overexpressed in a variety of human cancers and a key player in tumor cell metabolism. By targeting CHKA, this compound disrupts the synthesis of phosphatidylcholine, a critical component of cell membranes, leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis. Building on the promising preclinical profile of this compound, a series of derivatives—namely CK145, CK146, and CK147—have been developed to improve pharmacological properties and explore novel therapeutic strategies such as prodrug and targeted delivery approaches.
This guide offers a side-by-side comparison of the in vitro efficacy of this compound and its derivatives, presenting quantitative data from key studies. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanism of action and experimental designs.
Comparative Efficacy: In Vitro Studies
The anti-proliferative activities of this compound and its derivatives have been evaluated across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) against recombinant human CHKA and the half-maximal growth inhibition (GI50) in various cancer cell lines.
Table 1: Inhibition of Recombinant Human Choline Kinase Alpha (CHKA)
| Compound | IC50 (µM) |
| This compound | 0.27 ± 0.06 |
| CK14 | 0.15 |
| CK146 | Not explicitly quantified, but showed 69% inhibition at 10 µM |
Data sourced from Trousil et al., 2016 and Wang et al., 2021.
Table 2: Anti-proliferative Activity (GI50, µM) in Human Cancer Cell Lines
| Cell Line | This compound | CK145 | CK146 | CK147 |
| HCT-116 (Colon) | ~1.12 (Median over 60 lines) | 5.0 ± 0.3 (Mean over 4 lines) | 2.5 ± 0.3 (Mean over 4 lines) | 66.7 ± 7.2 (Mean over 8 lines) |
| A549 (Lung) | Not specified | 5.0 ± 0.3 (Mean over 4 lines) | 2.5 ± 0.3 (Mean over 4 lines) | Not specified |
| HepG2 (Liver) | Not specified | 5.0 ± 0.3 (Mean over 4 lines) | 0.21 ± 0.01 | Not specified |
| Caco-2 (Colon) | Not specified | 5.0 ± 0.3 (Mean over 4 lines) | 2.5 ± 0.3 (Mean over 4 lines) | Not specified |
| 22Rv1 (Prostate) | 0.6 ± 0.1 (Mean over 8 lines) | Not specified | 3.8 ± 0.9 (Mean over 8 lines) | 66.7 ± 7.2 (Mean over 8 lines) |
| C4-2B (Prostate) | 0.6 ± 0.1 (Mean over 8 lines) | Not specified | 3.8 ± 0.9 (Mean over 8 lines) | 66.7 ± 7.2 (Mean over 8 lines) |
| LNCaP (Prostate) | 0.6 ± 0.1 (Mean over 8 lines) | Not specified | 3.8 ± 0.9 (Mean over 8 lines) | 66.7 ± 7.2 (Mean over 8 lines) |
| PC3 (Prostate) | 0.6 ± 0.1 (Mean over 8 lines) | Not specified | 3.8 ± 0.9 (Mean over 8 lines) | 66.7 ± 7.2 (Mean over 8 lines) |
Data for this compound GI50 is a median value across 60 cell lines from Trousil et al., 2016. Data for derivatives are mean values from specific cell line panels as reported in Wang et al., 2021.
Signaling Pathway and Mechanism of Action
This compound and its active derivatives exert their anti-cancer effects by inhibiting CHKA, the initial and rate-limiting enzyme in the Kennedy pathway for de novo phosphatidylcholine biosynthesis. This inhibition leads to a depletion of phosphocholine, a key metabolite and precursor for phosphatidylcholine. The downstream consequences of this metabolic disruption include cell cycle arrest at the G1 phase, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.
Caption: Mechanism of action of this compound and its derivatives.
Experimental Protocols
In Vitro CHKA Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human CHKA.
-
Reagents and Materials:
-
Recombinant human CHKA enzyme
-
ATP
-
Choline
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Test compounds (this compound and derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of recombinant CHKA enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and choline.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a non-linear regression model.
-
Cell Proliferation (SRB) Assay
This protocol describes the determination of the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines using the sulforhodamine B (SRB) assay.
-
Reagents and Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound and derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 100 µL of SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 values.
-
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Conclusion
This compound demonstrates potent inhibition of CHKA and broad anti-proliferative activity across numerous cancer cell lines. The derivatives of this compound, particularly CK146, also exhibit significant, albeit in some cases slightly reduced, efficacy. The prodrug (CK145) and PSMA-targeted (CK147) strategies, while not fully successful in their initial design, have provided valuable structure-activity relationship insights for future development of CHKA inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these compounds and to design new experiments to elucidate their mechanisms of action and in vivo efficacy.
Validating the Kinase Selectivity of ICL-CCIC-0019: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of ICL-CCIC-0019, a potent and selective inhibitor of choline kinase alpha (CHKA), with other known CHKA inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating this compound for their specific research needs.
Introduction to this compound
This compound is a small molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis. Upregulation of CHKA is a hallmark of many cancers, making it a compelling target for anti-cancer drug development. This compound acts as a competitive inhibitor with respect to choline, but not ATP. Its inhibition of CHKA leads to a reduction in phosphocholine levels, G1 cell cycle arrest, endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.
Comparative Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a more precise biological outcome and a potentially better safety profile. This compound has been profiled against a panel of 131 human kinases to determine its selectivity.
This compound Off-Target Profile
At a concentration of 10 µM, this compound demonstrated a high degree of selectivity, with only five kinases showing inhibition greater than 20%. The detailed off-target profile is presented in Table 1.
| Kinase Target | Percent Inhibition (at 10 µM) |
| Insulin-like growth factor 1 receptor (IGF-1R) | 35% ± 7% |
| Mitogen-activated protein kinase-activated protein kinase 3 (MAPKAP-K3) | 33% ± 6% |
| Extracellular signal-regulated kinase 8 (ERK8) | 31% ± 4% |
| Ribosomal S6 kinase 1 (RSK1) | 22% ± 6% |
| v-erb-a erythroblastic leukemia viral oncogene homolog 4 (HER4) | 21% ± 7% |
| Table 1: Off-target kinase inhibition profile of this compound. Data sourced from Trousil S, et al. Oncotarget. 2016. |
Comparison with Alternative CHKA Inhibitors
To provide a comprehensive evaluation, the potency of this compound against CHKA is compared with other known inhibitors of this enzyme.
| Inhibitor | Target | IC50 (µM) | Notes |
| This compound | CHKA | 0.27 ± 0.06 | Highly selective over a panel of 131 kinases. |
| MN58B | CHKA | equipotent to this compound | A well-established CHKA inhibitor. |
| RSM-932A | CHKA | 1 | A "first in humans" CHKA inhibitor that entered clinical trials. |
| CK37 | CHKA | >150 | Significantly less potent than this compound. |
| Table 2: Comparison of IC50 values of various CHKA inhibitors. |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Kinase Selectivity Screening
Objective: To determine the selectivity of a compound against a broad panel of kinases.
Methodology (based on a typical KINOMEscan™ approach):
-
Assay Principle: The assay is based on a competitive binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized. For this compound, a panel of 131 kinases was used.
-
Procedure: a. Kinases are fused to a T7 phage. b. The kinase-phage fusions are incubated with the test compound (e.g., this compound at 10 µM) and an immobilized ligand in multi-well plates. c. After an incubation period to reach equilibrium, unbound kinase-phage fusions are washed away. d. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the T7 phage DNA.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control" or "percent inhibition". A lower percentage of control indicates stronger binding of the compound to the kinase.
CHKA Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CHKA.
Methodology:
-
Enzyme and Substrates: Recombinant human CHKA is used as the enzyme source. Choline and [γ-³²P]ATP are used as substrates.
-
Reaction: a. The inhibitor (e.g., this compound) at various concentrations is pre-incubated with CHKA in a reaction buffer. b. The enzymatic reaction is initiated by the addition of choline and [γ-³²P]ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: a. The reaction is stopped, and the radiolabeled product, [³²P]phosphocholine, is separated from the unreacted [γ-³²P]ATP, typically using a filter-binding method. b. The amount of radioactivity incorporated into phosphocholine is measured using a scintillation counter.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Context
To better understand the mechanism of action of this compound and the experimental approach to validate its selectivity, the following diagrams are provided.
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis and the Site of this compound Inhibition.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Comparative Analysis of ICL-CCIC-0019's Antiproliferative Activity
This guide provides a detailed comparison of the antiproliferative activity of ICL-CCIC-0019, a potent and selective inhibitor of choline kinase alpha (CHKA), against other relevant compounds. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting choline metabolism in cancer.
This compound exerts its anticancer effects by inhibiting CHKA, the initial and rate-limiting enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine, an essential component of cell membranes.[1][2] This inhibition leads to a reduction in phosphocholine levels, which in turn induces G1 phase cell cycle arrest, endoplasmic reticulum stress, and ultimately apoptosis in cancer cells.[1][3][4]
Quantitative Comparison of Antiproliferative Activity
The antiproliferative activity of this compound and its analogues has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative measure of potency. Lower GI50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| This compound | A549 | Lung | 0.38 | [5] |
| HCT-116 | Colon | ~0.5 | [6] | |
| HepG2 | Liver | ~0.5 | [6] | |
| Caco-2 | Colon | ~0.5 | [6] | |
| 22Rv1 | Prostate | ~0.6 | [6] | |
| C4-2B | Prostate | ~0.6 | [6] | |
| LNCaP | Prostate | ~0.6 | [6] | |
| PC3 | Prostate | ~0.6 | [6] | |
| Median (NCI-60) | Various | 1.12 | [1][4] | |
| MN58B | Not Specified | Not Specified | Equipotent to this compound | [1] |
| CK37 | Not Specified | Not Specified | Less potent than this compound | [1] |
| CK145 | HCT-116 | Colon | ~5.0 | [6] |
| HepG2 | Liver | ~5.0 | [6] | |
| Caco-2 | Colon | ~5.0 | [6] | |
| CK146 | HCT-116 | Colon | ~2.5 | [6] |
| HepG2 | Liver | 0.21 ± 0.01 | [6] | |
| Caco-2 | Colon | ~2.5 | [6] | |
| 22Rv1 | Prostate | ~3.8 | [6] | |
| C4-2B | Prostate | ~3.8 | [6] | |
| LNCaP | Prostate | ~3.8 | [6] | |
| PC3 | Prostate | ~3.8 | [6] | |
| CK147 | 22Rv1 | Prostate | ~66.7 | [6] |
| C4-2B | Prostate | ~66.7 | [6] | |
| LNCaP | Prostate | ~66.7 | [6] | |
| PC3 | Prostate | ~66.7 | [6] |
As the data indicates, this compound consistently demonstrates potent antiproliferative activity across a diverse panel of cancer cell lines.[1][6] It is shown to be equipotent to another CHKA inhibitor, MN58B, and superior to CK37.[1] Furthermore, when compared to its own derivatives (CK145, CK146, and CK147), this compound generally exhibits the strongest growth-inhibitory effects.[6]
Experimental Protocols
The primary assay used to determine the antiproliferative activity (GI50 values) cited in the comparison is the Sulforhodamine B (SRB) assay.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
1. Cell Plating:
- Cancer cell lines are harvested from exponential phase cultures by trypsinization.
- Cells are counted and seeded into 96-well plates at a density of 5,000-10,000 cells per well in a volume of 100 µL of appropriate growth medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in growth medium to achieve a range of final concentrations.
- The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the wells. A vehicle control (medium with the same concentration of solvent) is also included.
- The plates are incubated for a further 72 hours under the same conditions.
3. Cell Fixation and Staining:
- After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
- The plates are incubated at 4°C for 1 hour.
- The plates are washed five times with slow-running tap water and allowed to air dry.
- 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.
- The plates are incubated at room temperature for 30 minutes.
4. Measurement:
- The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid.
- The plates are allowed to air dry completely.
- 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
- The plates are shaken on a plate shaker for 5-10 minutes.
- The optical density (OD) is measured at 510 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell growth is calculated relative to the vehicle-treated control cells.
- The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting Choline Kinase Alpha (CHKA), the compound disrupts the synthesis of phosphatidylcholine, a critical component for cell membrane formation and signaling, thereby leading to cancer cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for Antiproliferative Assay
The workflow for determining the antiproliferative activity of this compound using the SRB assay is outlined below.
Caption: SRB assay workflow for GI50 determination.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth. [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor this compound [mdpi.com]
A Comparative Guide to the Choline Kinase Alpha Inhibitor ICL-CCIC-0019 and its Alternatives in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel choline kinase alpha (CHKA) inhibitor, ICL-CCIC-0019, with other relevant CHKA inhibitors. The data presented is intended to assist researchers in evaluating the potential of this compound for further investigation and development in various cancer models.
Introduction to this compound
This compound is a selective, small-molecule inhibitor of choline kinase alpha (CHKA), a critical enzyme in the Kennedy pathway for the synthesis of phosphatidylcholine, an essential component of cell membranes.[1][2] Elevated CHKA activity is a hallmark of many cancers, contributing to increased cell proliferation and survival. By inhibiting CHKA, this compound disrupts choline metabolism, leading to a decrease in the oncometabolite phosphocholine.[1][2] This disruption induces G1 phase cell cycle arrest, endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.[1][2]
Comparative Performance of CHKA Inhibitors
The anti-proliferative activity of this compound has been evaluated against a broad range of cancer cell lines, most notably the NCI-60 panel. While specific GI50 values for each cell line in the NCI-60 panel are not publicly available, studies have reported a median GI50 of 1.12 µM across the entire panel.[1]
Enzymatic Inhibition
A direct comparison of the enzymatic inhibitory activity against recombinant human CHKA revealed that this compound is equipotent to MN58B and significantly more potent than CK37.[1]
| Compound | Target | IC50 (µM) | Reference |
| This compound | CHKA | 0.27 ± 0.06 | [1] |
| MN58B | CHKA | Not explicitly quantified, but stated to be equipotent to this compound | [1] |
| CK37 | CHKA | Not explicitly quantified, but this compound is stated to be >500 times more potent | [1] |
In Vitro Anti-proliferative Activity
Comparative studies have also been conducted with newer, non-congeneric derivatives of this compound. The following table summarizes the 50% growth inhibition (GI50) values in four cancer cell lines.
| Cell Line | This compound (µM) | CK145 (µM) | CK146 (µM) |
| HCT-116 (Colon) | ~0.5 | ~5.0 | ~2.5 |
| A549 (Lung) | ~0.5 | ~5.0 | ~2.5 |
| HepG2 (Liver) | ~0.5 | ~5.0 | 0.21 ± 0.01 |
| Caco-2 (Colon) | >1.0 | >5.0 | >2.5 |
Note: Approximate values are derived from graphical representations in the source material.
Signaling Pathway and Experimental Workflow
Choline Kinase Alpha (CHKA) Signaling Pathway
The following diagram illustrates the central role of CHKA in the Kennedy pathway and the downstream effects of its inhibition by this compound.
Caption: Inhibition of CHKA by this compound blocks the Kennedy pathway, leading to cellular stress and apoptosis.
Experimental Workflow for Assessing Anti-proliferative Activity
This diagram outlines the typical workflow for evaluating the anti-proliferative effects of this compound and its alternatives.
Caption: A generalized workflow for in vitro testing of CHKA inhibitors.
Experimental Protocols
NCI-60 Sulforhodamine B (SRB) Cell Viability Assay
This protocol is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines from the NCI-60 panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.
-
Drug Addition: Add the test compounds at five different concentrations and incubate for an additional 48 hours.
-
Cell Fixation: Gently add cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4°C.
-
Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 µl of SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove unbound dye by washing five times with 1% acetic acid and air dry the plates.
-
Solubilization and Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the bound stain and read the absorbance at 515 nm using a plate reader.
-
Data Analysis: Calculate the 50% growth inhibition (GI50) from the dose-response curves.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Cells in culture
-
Opaque-walled multiwell plates (96- or 384-well)
-
CellTiter-Glo® Reagent (Promega)
Procedure:
-
Assay Plate Preparation: Prepare opaque-walled multiwell plates with cells in culture medium. Include control wells with medium only for background luminescence.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Transfer the buffer to the bottle containing the CellTiter-Glo® Substrate to reconstitute.
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a luminometer.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Cells in culture
-
White-walled multiwell plates (96- or 384-well)
-
Caspase-Glo® 3/7 Reagent (Promega)
Procedure:
-
Assay Plate Preparation: Seed cells in white-walled multiwell plates and treat with test compounds to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate.
-
Assay Execution:
-
Equilibrate the assay plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents by shaking the plate for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Conclusion
This compound is a potent and selective inhibitor of CHKA with broad anti-proliferative activity across numerous cancer cell lines.[1] Comparative data suggests its potency is comparable to or greater than earlier generation CHKA inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further cross-validation studies and explore the therapeutic potential of this compound in various cancer models. Future studies directly comparing the GI50 values of this compound with other inhibitors across a standardized panel of cell lines would be invaluable for a more definitive assessment of its relative efficacy.
References
A Comparative Analysis of ICL-CCIC-0019 and Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, metabolic inhibitors represent a promising frontier. These agents disrupt the metabolic pathways that cancer cells hijack to fuel their rapid proliferation and survival. This guide provides a detailed comparison of ICL-CCIC-0019, a selective inhibitor of choline kinase alpha (CHKA), with a distinct class of metabolic inhibitors that target monocarboxylate transporters (MCTs), particularly MCT4. This comparison aims to highlight their different mechanisms of action, cellular effects, and potential therapeutic applications, supported by experimental data.
Introduction to this compound and Metabolic Inhibition
This compound is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the CDP-choline pathway for the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2][3] While not a direct inhibitor of glycolysis or oxidative phosphorylation, its disruption of choline metabolism induces profound downstream effects on overall cellular metabolism, leading to a "metabolically stressed phenotype".[1][4] This positions this compound as a unique metabolic inhibitor.
For a relevant comparison, we will examine inhibitors of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate, a key metabolite in highly glycolytic cancer cells.[5] Specifically, we will focus on inhibitors targeting MCT4, a transporter often upregulated in hypoxic and glycolytic tumors.[6]
Comparative Analysis of Inhibitor Performance
The following tables summarize the key performance metrics of this compound and selected MCT inhibitors.
Table 1: Inhibitor Characteristics and Potency
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Ki | Median GI50 (NCI-60) |
| This compound | Choline Kinase Alpha (CHKA) | Competitive inhibitor of choline binding, blocking phosphatidylcholine synthesis.[4][7] | 0.27 ± 0.06 µM (IC50 against CHKA)[4][7] | 1.12 µM[3][8][9] |
| Syrosingopine | MCT1 and MCT4 | Dual inhibitor of lactate transport.[2][10] | 40 nM (MCT4), 2500 nM (MCT1)[2] | Not available |
| VB124 | MCT4 | Selective inhibitor of lactate efflux.[11] | 19 nM (lactate export)[11] | Not available |
| AR-C155858 | MCT1 and MCT2 | Potent inhibitor of lactate transport.[12][13] | 2.3 nM (Ki, MCT1), <10 nM (Ki, MCT2)[13] | Not available |
| AZD3965 | MCT1 and MCT2 | Selective inhibitor of lactate transport.[14][15] | 1.6 nM (binding affinity, MCT1)[14] | Not available |
Table 2: Cellular and Metabolic Effects
| Inhibitor | Effect on Cell Cycle & Viability | Key Metabolic Consequences |
| This compound | Induces G1 cell cycle arrest, endoplasmic reticulum (ER) stress, and apoptosis.[1][3][4][8] | Decreased phosphocholine levels, inhibition of lipid synthesis, decreased mitochondrial function, and activation of AMPK.[1][3][8] |
| Syrosingopine | Induces synthetic lethality in combination with metformin.[10][16] | Inhibition of lactate efflux, leading to intracellular lactate accumulation and acidification.[10] |
| VB124 | Inhibits proliferation of MCT4-expressing cells.[11] | Inhibition of lactate efflux.[11] |
| AR-C155858 | Blocks proliferation of lymphoma cells. | Inhibition of glycolysis and glutathione synthesis. |
| AZD3965 | Inhibits the growth of various cancer cell lines, particularly lymphoma.[14][15] | Inhibition of lactate efflux, leading to intracellular lactate accumulation.[15][17] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and MCT inhibitors are visualized below.
Caption: Mechanism of this compound action.
Caption: Mechanism of MCT4 inhibitor action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.
Choline Kinase Alpha (CHKA) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against CHKA.
Protocol:
-
Recombinant human CHKA is incubated with the test compound (e.g., this compound) at various concentrations.
-
The kinase reaction is initiated by the addition of substrates, choline and ATP.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of phosphocholine produced is quantified, typically using a coupled enzymatic assay or by detecting a labeled product (e.g., using [γ-³²P]ATP).
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Sulforhodamine B - SRB) Assay
Objective: To determine the growth inhibitory effect of a compound on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.[18][19]
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).[18][20]
-
After incubation, cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.[18][21]
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.[18][21]
-
The protein-bound dye is solubilized with a Tris base solution.[18]
-
The absorbance is read on a microplate reader at approximately 540 nm.[18]
-
The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curve.
Lactate Efflux Assay
Objective: To measure the effect of an inhibitor on the transport of lactate out of cells.
Protocol:
-
Cells with high glycolytic activity and expression of the target MCT (e.g., MCT4) are seeded in appropriate culture plates.
-
Cells are pre-treated with the MCT inhibitor (e.g., Syrosingopine) for a specified duration.
-
The assay is initiated by replacing the medium with a glucose-rich medium to stimulate glycolysis and lactate production.
-
At various time points, aliquots of the extracellular medium are collected.
-
The concentration of lactate in the medium is measured using a lactate assay kit.
-
The rate of lactate efflux is calculated and compared between treated and untreated cells to determine the inhibitory effect.
Seahorse XF Analyzer Metabolic Flux Assay
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Protocol:
-
Cells are seeded in a Seahorse XF culture microplate and allowed to adhere.[22][23]
-
On the day of the assay, the cell culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.[22][23]
-
A sensor cartridge hydrated with calibrant is loaded with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) for a Mito Stress Test, or with inhibitors of glycolysis (e.g., 2-deoxyglucose) for a Glycolysis Stress Test.[22][24][25][26]
-
The Seahorse XF Analyzer performs sequential injections of these compounds and measures the resulting changes in OCR and ECAR in real-time.
-
The data is analyzed to determine key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis (glycolytic rate, glycolytic capacity).
Caption: General experimental workflow.
Conclusion
This compound and MCT inhibitors, particularly those targeting MCT4, represent two distinct yet complementary approaches to targeting cancer metabolism. This compound acts upstream by disrupting a key biosynthetic pathway, leading to a cascade of metabolic stress and cell death. In contrast, MCT inhibitors target the consequence of altered metabolism – the need to export lactate – thereby creating a metabolic bottleneck that is toxic to highly glycolytic cancer cells.
The choice of inhibitor for further research and development will depend on the specific cancer type, its metabolic phenotype, and the desired therapeutic strategy. For instance, tumors with high expression of CHKA may be particularly susceptible to this compound. Conversely, tumors that exhibit a strong Warburg effect and high levels of lactate production would be prime candidates for MCT4 inhibition. The detailed experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions and design future studies to explore the full potential of these metabolic inhibitors in oncology.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 14. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. SRB assay for measuring target cell killing [protocols.io]
- 22. tabaslab.com [tabaslab.com]
- 23. kelekarlab.umn.edu [kelekarlab.umn.edu]
- 24. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 26. agilent.com [agilent.com]
Validating On-Target Effects of ICL-CCIC-0019 on Choline Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified aberrant choline metabolism as a key vulnerability in many tumor types. Choline Kinase Alpha (ChoKα), the initial enzyme in the CDP-choline pathway, has emerged as a promising therapeutic target. ICL-CCIC-0019 is a novel small-molecule inhibitor of ChoKα that has demonstrated potent anti-proliferative activity. This guide provides a comparative analysis of this compound with other known ChoKα inhibitors, supported by experimental data and detailed protocols to aid researchers in validating the on-target effects of these compounds.
Comparative Analysis of Choline Kinase Inhibitors
The efficacy of a targeted inhibitor is determined by its potency against its intended target and its effect on cancer cell proliferation. The following table summarizes the available quantitative data for this compound and a selection of alternative ChoKα inhibitors.
| Inhibitor | ChoKα IC50 (μM) | Cell Line | GI50 (μM) |
| This compound | 0.27 ± 0.06 | HCT116 | 0.64 |
| NCI-60 Panel (Median) | 1.12 | ||
| Breast Cancer Lines (Median) | 0.627 | ||
| Non-Small Cell Lung Cancer Lines (Median) | 0.751 | ||
| CK37 | Not explicitly stated, but inhibits activity | HeLa | ~10 (significant inhibition) |
| Six Tumor Cell Lines | 5-10 | ||
| TCD-717 (RSM-932A) | 1 | Not specified | Not specified |
| MN58b | 1.4 | Not specified | Not specified |
| Hemicholinium-3 (HC-3) | 500 (ex vivo) | HT-29 | 2500 |
IC50: Half-maximal inhibitory concentration against the enzyme. GI50: Half-maximal growth inhibition concentration in cell culture. Data is compiled from multiple sources and experimental conditions may vary.
This compound demonstrates potent inhibition of ChoKα and broad anti-proliferative activity across a wide range of cancer cell lines with a median GI50 of 1.12 μM.[1][2] Studies have indicated that this compound has comparable potency to MN58b and is more potent than CK37.[1]
Experimental Protocols for On-Target Validation
Validating that a compound's biological effects are a direct consequence of engaging its intended target is a critical step in drug development. Below are detailed protocols for key experiments to assess the on-target effects of ChoKα inhibitors.
Choline Kinase Activity Assay (Coupled Enzyme Assay)
This assay indirectly measures ChoK activity by quantifying the production of ADP, which is stoichiometrically equivalent to the amount of phosphocholine produced.
Materials:
-
Recombinant human ChoKα
-
Choline chloride
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, choline chloride, ATP, PEP, and NADH.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known ChoK inhibitor).
-
Add the PK/LDH enzyme mixture to all wells.
-
Initiate the reaction by adding recombinant ChoKα to all wells except for a blank control.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
Cellular Proliferation Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number, based on the measurement of cellular protein content.[4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 510-570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the choline kinase inhibitor for the desired duration (e.g., 48-72 hours). Include vehicle-treated and untreated controls.
-
After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates four times with 1% acetic acid to remove excess dye and allow the plates to air dry.[6]
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates again with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[4][7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[3]
Measurement of Intracellular Phosphocholine Levels
A direct confirmation of on-target activity is the reduction of the product of the enzymatic reaction, phosphocholine (PCho), within the cells.
Materials:
-
Cancer cell line
-
Test inhibitor
-
[³H]-choline or [¹⁴C]-choline
-
Cell lysis buffer
-
Scintillation counter or mass spectrometer
Procedure:
-
Culture cells to a suitable confluency and treat with the test inhibitor at various concentrations for a defined period.
-
Add radiolabeled choline to the culture medium and incubate to allow for its uptake and metabolism.
-
Wash the cells with cold PBS to remove extracellular radiolabeled choline.
-
Lyse the cells and extract the metabolites.
-
Separate the choline-containing metabolites (choline, phosphocholine, and phosphatidylcholine) using techniques like thin-layer chromatography (TLC) or liquid chromatography.
-
Quantify the amount of radiolabeled phosphocholine using a scintillation counter. Alternatively, for non-radioactive methods, liquid chromatography-mass spectrometry (LC-MS) can be used to measure the absolute levels of phosphocholine.
-
A reduction in the levels of phosphocholine in inhibitor-treated cells compared to control cells indicates on-target activity.[1][8]
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the context and methodologies, the following diagrams illustrate the choline metabolism pathway, the experimental workflow for validating ChoKα inhibitors, and the logical relationship of the comparative analysis.
Caption: The Kennedy Pathway for phosphatidylcholine biosynthesis and the site of action for ChoKα inhibitors.
Caption: Experimental workflow for validating the on-target effects of ChoKα inhibitors.
Caption: Logical relationship for the comparison of this compound with alternative ChoKα inhibitors.
References
- 1. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Small Molecule Antagonist of Choline Kinase-α That Simultaneously Suppresses MAPK and PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ICL-CCIC-0019 and Novel Choline Kinase Alpha (CHKA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Choline kinase alpha (CHKA) has emerged as a compelling target in oncology due to its pivotal role in membrane phospholipid metabolism and its overexpression in various cancers.[1] This has spurred the development of small molecule inhibitors aimed at disrupting this pathway for therapeutic gain. This guide provides a comparative overview of ICL-CCIC-0019, a potent CHKA inhibitor, and other novel inhibitors, with a focus on their preclinical performance, supported by experimental data.
Executive Summary
This compound is a highly selective and potent inhibitor of CHKA, demonstrating significant anti-proliferative activity across a broad range of cancer cell lines and in vivo tumor models.[2][3] Novel CHKA inhibitors, such as the clinically evaluated RSM-932A (TCD-717), and derivatives of this compound like CK146, offer alternative pharmacological profiles and avenues for therapeutic development. This guide will delve into a direct comparison of their enzymatic inhibition, cellular activity, and in vivo efficacy, providing a framework for researchers to evaluate these compounds for their specific research needs.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and a selection of novel CHKA inhibitors.
Table 1: In Vitro Enzymatic Inhibition and Cellular Activity
| Inhibitor | Target | IC50 (μM) | Cell Line Panel | Mean GI50 (μM) | Notes |
| This compound | CHKA | 0.27 ± 0.06[2] | NCI-60[2] | 1.12[2] | Competitive with choline, not ATP.[2] |
| 8 cancer cell lines[4] | 1.09 (range: 0.38–2.70)[4] | Minimal effect on normal cells (GI50 30–120 μM).[4] | |||
| RSM-932A (TCD-717) | CHKAα | 1[5][6] | Multiple tumor types | 1.3-7.1[5] | First-in-human CHKA inhibitor.[5][6] |
| CHKAβ | 33[5][6] | ||||
| CK146 | CHKA | Not explicitly stated, but inhibited 69% of CHKA activity at 10 μM[4] | 4 cancer cell lines[4] | 2.5 ± 0.3[4] | Derivative of this compound with a piperazine handle.[4] |
| 8 cell lines[4] | 3.8 ± 0.9[4] | ||||
| MN58B | CHKA | Not explicitly stated, but this compound is equipotent[2] | Not specified | Not specified | A precursor to more advanced inhibitors.[4] |
| CK37 | CHKA | >150[2] | Not specified | Not specified | Significantly less potent than this compound.[2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | HCT116 (colon) | 10 mg/kg, i.p. | Potent antitumor activity | [2] |
| RSM-932A (TCD-717) | HT-29 (colon) | 7.5 mg/kg, i.p. | 77% | [7] |
| A431 (skin) | Not specified | Potent antitumoral activity | [8] |
Mechanism of Action and Signaling Pathways
CHKA inhibitors primarily exert their anti-cancer effects by blocking the phosphorylation of choline to phosphocholine, the first committed step in the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes.[1] This disruption of PC synthesis leads to cell cycle arrest, induction of endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells.[2][8]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays in the evaluation of CHKA inhibitors.
In Vitro Choline Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CHKA.
Materials:
-
Recombinant human CHKA enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Choline chloride
-
Test compounds (this compound, novel inhibitors)
-
96-well plates
-
Scintillation counter or appropriate plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, choline chloride, and the test compound.
-
Initiate the reaction by adding the recombinant CHKA enzyme and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated choline bound to the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical characterization of RSM-932A, a novel anticancer drug targeting the human choline kinase alpha, an enzyme involved in increased lipid metabolism of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of ICL-CCIC-0019
Researchers, scientists, and drug development professionals handling ICL-CCIC-0019 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While specific disposal instructions for this compound are not publicly available, general best practices for the disposal of potent, research-grade small molecule inhibitors should be followed. All disposal procedures must be in strict accordance with institutional policies and local, state, and federal regulations.
This compound: Key Characteristics for Handling
This compound is a potent and selective inhibitor of choline kinase α (CHKα), an enzyme critical for the synthesis of phosphatidylcholine, a key component of cell membranes.[1][2][3][4] Its disruption of choline metabolism leads to G1 cell cycle arrest, endoplasmic reticulum stress, and apoptosis in cancer cells.[1][2][3][4] Due to its biological activity, this compound and any materials contaminated with it should be handled as hazardous chemical waste.
| Characteristic | Description | Source |
| Compound Type | Small molecule inhibitor | [3] |
| Target | Choline kinase α (CHKα) | [1][2] |
| Mechanism of Action | Inhibits the first committed step of phosphatidylcholine synthesis. | [3][4] |
| Cellular Effects | Induces G1 arrest, endoplasmic reticulum stress, and apoptosis. | [1][2][3][4] |
| Use | Research in cancer cell lines and in vivo xenograft models. | [2][3][4] |
Standard Operating Procedure for Disposal
The following step-by-step guide outlines the recommended disposal procedure for this compound and associated waste. This protocol is a general guideline and must be adapted to comply with your institution's specific requirements.
1. Waste Segregation and Collection:
- Solid Waste: All solid materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used to dissolve the compound (e.g., DMSO).
- Liquid Waste: All solutions containing this compound, including unused stock solutions, cell culture media, and solvents from cleaning, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing incompatible waste streams.
- Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must include the full chemical name: "this compound".
- List all other chemical constituents in the container, including solvents (e.g., DMSO, corn oil, saline) and their approximate concentrations.[1]
- Indicate the date when waste was first added to the container.
3. Storage of Chemical Waste:
- Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
- Ensure secondary containment is in place to prevent spills.
- Keep waste containers sealed at all times, except when adding waste.
4. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Do not allow hazardous waste to accumulate in the laboratory for extended periods.
5. Decontamination of Work Surfaces:
- Thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) and equipment that came into contact with this compound.
- Use a suitable decontamination solution as recommended by your institution's safety protocols. This may involve a sequence of solvents to ensure the removal of the compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel choline kinase inhibitor this compound reprograms cellular metabolism and inhibits cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
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